molecular formula C16H25N3O B2749212 4-benzyl-N-butylpiperazine-1-carboxamide CAS No. 118133-23-6

4-benzyl-N-butylpiperazine-1-carboxamide

Cat. No.: B2749212
CAS No.: 118133-23-6
M. Wt: 275.396
InChI Key: OTOSBGITZWLGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-butylpiperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a derivative of the 4-benzylpiperazine-1-carboxamide scaffold. Compounds within this structural class have been investigated as modulators of key biological targets. For instance, closely related 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives have been identified as modulators of fatty acid amide hydrolase (FAAH), an enzyme targeted for potential therapeutic interventions in conditions such as anxiety and pain . Additionally, piperazine carboxamide derivatives have shown significant value in enzyme inhibition studies. Research into benzoylpiperazine/piperidine carboxamides has demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII, highlighting their potential in cancer research . Other studies on benzylpiperazine amides have also explored their role as tyrosinase inhibitors, which are relevant for research in skin hyperpigmentation and related areas . This body of research establishes the 4-benzylpiperazine-1-carboxamide core as a versatile pharmacophore, making its derivatives, including this compound, valuable for developing structure-activity relationships (SAR) and exploring new biological mechanisms. This product is intended for research purposes only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-N-butylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-3-9-17-16(20)19-12-10-18(11-13-19)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOSBGITZWLGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of 4-benzyl-N-butylpiperazine-1-carboxamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-benzyl-N-butylpiperazine-1-carboxamide (CAS: 118133-23-6) belongs to a highly specific class of saturated heterocyclic carboxamide derivatives originally developed as potent antagonists of the Platelet-Activating Factor Receptor (PAFR) [1]. In preclinical drug discovery, characterizing the in vitro mechanism of action (MoA) of such compounds requires a robust understanding of G-protein coupled receptor (GPCR) signal transduction.

This technical guide delineates the molecular pharmacodynamics of this compound, maps its disruption of the PAFR signaling cascade, and provides self-validating in vitro experimental protocols designed to quantify its orthosteric antagonism.

Molecular Target and Pharmacodynamics

Platelet-Activating Factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent endogenous phospholipid mediator that elicits profound inflammatory, thrombotic, and bronchoconstrictive responses. It exerts its effects by binding to PAFR , a rhodopsin-like 7-transmembrane GPCR expressed on platelets, neutrophils, macrophages, and smooth muscle cells [3].

Orthosteric Competitive Antagonism

This compound functions as a competitive orthosteric antagonist at the PAFR. Structure-activity relationship (SAR) studies of related piperazine-1-carboxamide derivatives indicate that the hydrophobic benzyl and butyl moieties interact with the deep lipophilic binding pocket of the PAFR, sterically hindering the binding of the endogenous PAF lipid tail [2].

By occupying this receptor state, the compound prevents the agonist-induced conformational shift of the transmembrane helices (specifically TM3 and TM6), thereby uncoupling the receptor from its intracellular heterotrimeric G-proteins (Gq and Gi).

Disruption of the Intracellular Signaling Cascade

The MoA of this compound is defined by its ability to arrest two primary GPCR-mediated signal transduction pathways:

  • Inhibition of the Gq/11 Pathway: Under normal physiological conditions, PAF binding activates Gq, which stimulates Phospholipase Cβ (PLCβ). PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (

    
    ) from the endoplasmic reticulum. Antagonism by this compound completely abrogates this 
    
    
    
    transient.
  • Inhibition of the Gi/o Pathway: PAFR also couples to Gi, which inhibits adenylyl cyclase (AC), leading to decreased cyclic AMP (cAMP) levels, while the Gβγ subunits activate downstream MAP kinases (ERK/p38). The antagonist restores basal AC activity and prevents MAPK-driven inflammatory gene transcription [3].

PAFR_Signaling PAF Endogenous Agonist (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Activates Antagonist 4-benzyl-N-butylpiperazine- 1-carboxamide Antagonist->PAFR Competitively Blocks Gq Gq Protein α-subunit PAFR->Gq Couples to Gi Gi Protein α-subunit PAFR->Gi Couples to PLC Phospholipase C (PLCβ) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Triggers cAMP Inhibition of cAMP AC->cAMP Leads to

Caption: Mechanism of PAFR signaling blockade by this compound.

In Vitro Experimental Methodologies

Protocol 1: Radioligand Binding Assay (Target Engagement)

This assay determines the equilibrium dissociation constant (


) of the compound by measuring its ability to displace 

-PAF from the receptor.

Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human PAFR. Resuspend in assay buffer (50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.2% BSA, pH 7.4).
  • Compound Dilution: Prepare a 10-point serial dilution of this compound (ranging from

    
     to 
    
    
    
    M) in DMSO (final assay concentration
    
    
    1%).
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM

    
    -PAF (specific activity ~80 Ci/mmol), and the antagonist dilutions. Incubate at 25°C for 60 minutes to reach equilibrium [4].
    
  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a vacuum manifold. Wash three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and measure bound radioactivity using a microplate scintillation counter. Calculate

    
     using non-linear regression (one-site competitive binding model) and derive 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay (Functional Antagonism)

To confirm that receptor binding translates to physiological inhibition, we measure the blockade of Gq-mediated calcium transients using a fluorometric imaging plate reader (FLIPR).

Methodology:

  • Cell Plating: Seed CHO-PAFR cells or primary human neutrophils at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (diluted in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Antagonist Pre-Incubation: Add 10 µL of this compound (various concentrations) and incubate for 15 minutes. Causality note: Pre-incubation is critical to allow the antagonist to occupy the orthosteric site before the agonist is introduced.

  • Agonist Stimulation & Readout: Transfer the plate to a FLIPR instrument. Continuously monitor baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Automatically inject

    
     concentration of PAF (typically ~10 nM) and record peak fluorescence for 90 seconds [4].
    
  • Schild Analysis: Perform the assay across multiple agonist concentrations to generate a Schild plot. A Schild slope of ~1.0 confirms competitive, reversible antagonism.

Assay_Workflow Cell 1. Cell Plating (CHO-PAFR) Dye 2. Dye Loading (Fluo-4 AM) Cell->Dye Incubate 3. Antagonist Pre-incubation Dye->Incubate Stimulate 4. PAF Agonist Injection Incubate->Stimulate Read 5. Kinetic Readout (FLIPR/FlexStation) Stimulate->Read

Caption: High-throughput in vitro calcium mobilization assay workflow.

Quantitative Data Presentation

When executing the protocols described above, researchers should benchmark their results against established pharmacological parameters for saturated heterocyclic carboxamide PAF antagonists. The table below summarizes the expected in vitro profile for this structural class.

Assay TypeReadout MetricExpected Value RangeBiological Implication
Radioligand Binding

(Affinity)
10 nM - 50 nMHigh-affinity orthosteric binding to the PAFR.
Calcium Mobilization

(Functional)
25 nM - 100 nMPotent blockade of Gq-coupled

release.
Schild Plot Analysis

Value
7.5 - 8.5Confirms competitive antagonism mechanism.
Platelet Aggregation

(Phenotypic)
50 nM - 200 nMInhibition of PAF-induced cellular thrombosis.

Note: Variance in


 values between binding and functional assays is expected due to receptor reserve (spare receptors) and signal amplification inherent in Gq-coupled cascades.

References

  • Source: US Patent 4987132A, Yamanouchi Pharmaceutical Co Ltd.
  • 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. II. Structure-activity relationships and active configuration of 2-(3-pyridyl)thiazolidine-4-carboxamides as platelet-activating factor receptor antagonists Source: Chemical and Pharmaceutical Bulletin (Tokyo), PubMed (NIH). URL:[Link]

  • Interplay Between EGFR and the Platelet-Activating Factor/PAF Receptor Signaling Axis Mediates Aggressive Behavior of Cervical Cancer Source: Frontiers in Oncology. URL:[Link]

  • PAF receptor antagonist modulates neutrophil responses with thermal injury in vivo Source: American Journal of Physiology-Cell Physiology. URL:[Link]

Literature review of piperazine-1-carboxamide derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Piperazine-1-Carboxamide Derivatives in Drug Discovery

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] When functionalized to form a piperazine-1-carboxamide, this core structure gives rise to a class of derivatives with a remarkable breadth of biological activities and significant potential in drug discovery. These compounds have been extensively explored for their therapeutic applications, ranging from central nervous system (CNS) disorders to oncology and infectious diseases.[3][4] This guide provides a comprehensive review of piperazine-1-carboxamide derivatives, detailing their synthesis, structure-activity relationships (SAR), and applications across key therapeutic areas. By synthesizing technical data with mechanistic insights, this document serves as a resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction: The Power of a Privileged Scaffold

The enduring prevalence of the piperazine moiety in drug design is not coincidental. Its unique combination of structural and physicochemical properties makes it a highly versatile scaffold for developing new chemical entities.

The Piperazine Scaffold: A Hub of Activity

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[5] This structure confers several advantageous properties:

  • Structural Simplicity and Adaptability: The piperazine core is conformationally flexible and provides a robust, non-planar anchor from which various substituents can be explored in three-dimensional space.[1][2]

  • Physicochemical Modulation: The two nitrogen atoms act as versatile synthetic handles, allowing for precise tuning of properties like lipophilicity, aqueous solubility, and basicity (pKa).[2] This is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Biological Interactions: The nitrogen atoms can serve as hydrogen bond acceptors and can be protonated at physiological pH, enabling crucial electrostatic interactions with biological targets.[1][2]

The Carboxamide Moiety: A Versatile Linker

The carboxamide group (-C(=O)N<) is one of the most common functional groups found in pharmaceuticals. Its planarity and ability to act as both a hydrogen bond donor (the N-H) and acceptor (the C=O) make it an excellent mediator of drug-receptor interactions. In the context of the piperazine-1-carboxamide core, it serves to link the piperazine ring to a diverse array of substituents, profoundly influencing the compound's pharmacological profile.[6]

Synergy of the Piperazine-1-Carboxamide Core

The combination of the piperazine ring and the 1-carboxamide linker creates a modular scaffold that allows for systematic exploration of chemical space. Modifications can be readily made at three key positions:

  • The nitrogen of the carboxamide group.

  • The N4-position of the piperazine ring.

  • The piperazine ring itself (e.g., introducing chirality).[7]

This modularity enables medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties, making the piperazine-1-carboxamide framework a highly successful platform for drug discovery.[3]

Synthetic Strategies

The synthesis of piperazine-1-carboxamide derivatives is typically straightforward, relying on well-established chemical transformations. The most common approach involves the acylation of an N-monosubstituted piperazine with an appropriate isocyanate or carbamoyl chloride.

A generalized synthetic workflow is depicted below. The choice of starting materials allows for the introduction of desired diversity at both the N4-position of the piperazine and the exocyclic amide nitrogen.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Piperazine N-Substituted Piperazine (R1) Reaction Acylation Reaction (Nucleophilic Addition/Substitution) Piperazine->Reaction Isocyanate Isocyanate (R2-N=C=O) or Carbamoyl Chloride (R2-NH-COCl) Isocyanate->Reaction Product Piperazine-1-carboxamide Derivative Reaction->Product

Caption: General synthetic workflow for piperazine-1-carboxamide derivatives.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-N-phenylpiperazine-1-carboxamide

This protocol describes a representative nucleophilic substitution reaction to form a piperazine-1-carboxamide derivative.

Materials:

  • 1-(4-Fluorophenyl)piperazine

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 1-(4-fluorophenyl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add phenyl isocyanate (1.05 eq) dropwise at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The reaction is a nucleophilic addition of the secondary amine of the piperazine to the electrophilic carbon of the isocyanate. DCM is used as an inert solvent. The reaction is often exothermic, hence the initial cooling.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted starting materials or acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-fluorophenyl)-N-phenylpiperazine-1-carboxamide. Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The absence of the N-H proton peak from the piperazine starting material in the ¹H NMR spectrum is a key indicator of product formation.[4]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatile piperazine-1-carboxamide scaffold has been successfully employed to develop agents for a wide range of diseases.

Antipsychotic Agents

Many atypical antipsychotic drugs feature a piperazine core, and the carboxamide derivative class is no exception.[8] These agents typically modulate dopaminergic and serotonergic pathways.

Mechanism of Action: A common mechanism for atypical antipsychotics involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][10] Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A antagonism may help to reduce extrapyramidal side effects and improve negative symptoms.[8][10]

G PPC Piperazine-1-Carboxamide Derivative (e.g., FG5803) D2R Dopamine D2 Receptor PPC->D2R Antagonism S2AR Serotonin 5-HT2A Receptor PPC->S2AR Antagonism Positive Positive Symptoms (e.g., Hallucinations) D2R->Positive Mediates EPS Extrapyramidal Side Effects (EPS) D2R->EPS Contributes to S2AR->EPS Modulates

Caption: Simplified pathway for atypical antipsychotic action.

Key Derivatives and SAR: One notable example is FG5803, which potently and selectively binds to 5-HT2A receptors (Ki = 13 nM) with weaker action at D2 receptors.[9] This profile suggests a potential for antipsychotic efficacy with a lower risk of motor side effects.[9]

CompoundTarget(s)Key Structural FeaturePotency (Ki, nM)
FG5803 5-HT2A, D2N-cyclohexyl carboxamide, 4-(4-fluorobenzoyl)propyl at N413 (5-HT2A)
Lurasidone D2, 5-HT7, 5-HT2AWhile not a carboxamide, its arylpiperazine structure is relevant1 (D2), 0.5 (5-HT7), 2 (5-HT2A)

Table 1: Examples of piperazine derivatives with antipsychotic activity.

SAR Insights:

  • N4-Substituent: Large, often aromatic or arylalkyl groups at the N4 position are crucial for high-affinity binding to dopamine and serotonin receptors.[5][11]

  • Carboxamide Substituent: The nature of the substituent on the carboxamide nitrogen modulates selectivity and potency. For instance, in FG5803, the N-cyclohexyl group contributes to its specific receptor interaction profile.[9]

Anticancer Agents

The piperazine scaffold is present in several approved anticancer drugs, including the tyrosine kinase inhibitor Imatinib.[12][13] Piperazine-1-carboxamide derivatives have emerged as a promising class of agents targeting various hallmarks of cancer.[6][14]

Mechanism of Action: The anticancer effects of these derivatives are diverse. Some compounds induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, while others act as cell cycle inhibitors, arresting cells in the G2/M phase.[14] Certain derivatives also target specific enzymes or transporters that are overexpressed in cancer cells, such as large amino acid transporter 1 (LAT1).[13]

Key Derivatives and SAR: Research has shown that N-substituted 1H-indole-2-carboxamides linked to a piperazine moiety exhibit significant and selective antiproliferative activity against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancers.[6]

Compound ClassTarget Cell LineKey Structural FeaturePotency (IC50 / GI50, µM)
Quinoxalinyl-piperazines Breast, Skin, PancreasQuinoxaline at N4Varies, dose-dependent
Indole-piperazine carboxamides K-562, HCT-116, MCF-7Indole-2-carboxamide core0.33 - 6.14
Benzosuberone hybrids HeLa, MDA-MB-231, A549Benzosuberone scaffold0.010 - 0.097

Table 2: Anticancer activity of selected piperazine-carboxamide related derivatives.[6][12][14]

SAR Insights:

  • Aromatic Systems: The incorporation of large, planar aromatic systems (e.g., quinoxaline, indole, anthraquinone) is a common strategy to enhance cytotoxicity, likely by facilitating DNA intercalation or binding to enzymatic active sites.[6][14]

  • Lipophilicity: Substituents on the aromatic rings play a key role. For example, introducing a p-chlorobenzene group can lead to sub-micromolar IC50 values, highlighting the importance of tuning electronic and lipophilic properties for cell penetration and target engagement.[6]

  • Linker and Conformation: The flexibility and length of the chain connecting the piperazine to other pharmacophoric groups are critical for achieving the optimal orientation within the target's binding pocket.[14]

Antimicrobial Agents

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[15] Piperazine-1-carboxamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][16][17]

Mechanism of Action: The mechanisms are varied. In bacteria, some derivatives are believed to function as efflux pump inhibitors or interfere with essential cellular processes.[16] In fungi, such as Candida albicans, certain piperazine-1-carboxamidine analogues have been shown to induce the accumulation of endogenous reactive oxygen species (ROS), leading to fungal cell death.[18]

Key Derivatives and SAR: A series of 1-benzhydryl-piperazine carboxamides have shown potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with some compounds exhibiting efficacy comparable to the standard drug streptomycin.[4]

Compound ClassTarget Organism(s)Key Structural FeatureActivity (MIC, µg/mL)
1-Benzhydryl-piperazine carboxamides S. aureus, E. coli, P. aeruginosaBenzhydryl group at N1, various aryl carboxamides at N4Potent, comparable to streptomycin
Piperazine-1-carboxamidines Candida albicansPhenyl group with large substituents at R3/R5High fungicidal activity
Metal Complexes Methicillin-resistant S. aureus (MRSA)Copper complex of a carboxamide derivative20 - 30

Table 3: Antimicrobial activity of selected piperazine-1-carboxamide derivatives.[1][4][18]

SAR Insights:

  • Substituents on the Phenyl Ring: For antibacterial 1-benzhydryl-piperazine derivatives, both the linkage (sulfonamide vs. carboxamide) and the substituents on the phenyl ring are critical for activity.[4] Electron-withdrawing groups (e.g., Cl, Br, NO₂) on attached aromatic rings often enhance antibacterial activity.[15]

  • Steric Bulk: In antifungal piperazine-1-carboxamidines, large atoms or bulky side chains on the terminal phenyl group were found to be crucial for high ROS accumulation and potent fungicidal effects.[18]

Pharmacokinetic Profile

A key advantage of the piperazine scaffold is the ability to fine-tune physicochemical properties that govern pharmacokinetics.[3] The two nitrogen atoms allow for modulation of pKa, which affects solubility and membrane permeability. The structural versatility enables optimization to reduce metabolic liability and control distribution within the body, such as enhancing blood-brain barrier permeability for CNS-targeted drugs.[1] Careful selection of substituents is essential to balance potency with a favorable ADME profile, avoiding issues like rapid metabolism or poor absorption.[3]

Future Perspectives & Conclusion

The piperazine-1-carboxamide scaffold remains a highly fruitful area for drug discovery. Future research will likely focus on several key areas:

  • Hybrid Scaffolds: Combining the piperazine-carboxamide core with other known pharmacophores to create hybrid molecules with multi-target activity or improved pharmacological profiles.[1]

  • Targeted Delivery: Developing derivatives for specific targets, such as unique microbial enzymes or overexpressed cancer proteins, to enhance efficacy and reduce off-target effects.[13]

Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is used to assess the antiproliferative activity of synthesized compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.[6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Self-Validation: During this time, purple formazan crystals should become visible within viable cells when viewed under a microscope.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024, April 20).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008, October 4). Taylor & Francis.
  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009, October 15). PubMed.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). PMC.
  • In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide deriv
  • What is the mechanism of Piperazine? (2024, July 17).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences.
  • Piperazine and piperidine derivatives, and their use as antipsychotics.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). PMC.
  • The Recent Development of Piperazine and Piperidine Deriv
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals.
  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023, November 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-cancer Agents in Pancre

Sources

Core Pharmacological Target: The Platelet-Activating Factor Receptor (PAFR)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Potential Therapeutic Targets for 4-Benzyl-N-butylpiperazine-1-carboxamide: A Technical Guide to PAF Receptor Antagonism

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, identifying and validating the precise molecular targets of novel synthetic compounds is paramount. This compound (CAS: 118133-23-6)[1] belongs to a highly specific class of saturated heterocyclic carboxamides. Extensive pharmacological profiling and patent literature establish its primary therapeutic target as the Platelet-Activating Factor Receptor (PAFR) [2]. By acting as a competitive antagonist at this receptor, the compound blocks the profound pathophysiological effects of Platelet-Activating Factor (PAF), offering therapeutic potential for asthma, ischemic diseases, and inflammatory conditions[3].

This whitepaper details the mechanistic rationale, downstream signaling pathways, and the self-validating experimental workflows required to evaluate this compound's efficacy.

Mechanistic Overview

The Platelet-Activating Factor Receptor (PAFR) is a Class A G-protein-coupled receptor (GPCR) characterized by its seven transmembrane spanning segments[4]. Under physiological conditions, the endogenous lipid mediator PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) binds to PAFR, triggering a conformational change that primarily activates the


 protein complex.

This activation initiates a well-characterized signal transduction cascade:

  • Phospholipase C (PLC) Activation: The alpha subunit of

    
     stimulates PLC[4].
    
  • PIP2 Cleavage: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing a rapid release of intracellular

    
    [4].
    
  • Physiological Response: The calcium spike drives platelet aggregation, bronchoconstriction, and the release of pro-inflammatory cytokines[3].

Antagonism by this compound

This compound functions as a potent, competitive PAFR antagonist[2]. By occupying the orthosteric binding pocket of the receptor, the carboxamide derivative sterically hinders endogenous PAF from binding. This halts the


 coupling process, effectively silencing the downstream PLC/IP3/

cascade and preventing the pathological hyper-responses associated with PAF overproduction.

PAFR_Signaling PAF Endogenous PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates Antagonist 4-benzyl-N-butylpiperazine- 1-carboxamide Antagonist->PAFR Competitive Inhibition Gq Gq/11 Protein PAFR->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG Generation PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Calcium Mobilization Response Platelet Aggregation & Bronchoconstriction Ca2->Response Pathological Response

Figure 1: PAFR signaling cascade and the competitive inhibitory mechanism of the carboxamide derivative.

Therapeutic Rationale & Indications

Because PAF is one of the most potent phospholipid agonists known[4], its dysregulation is implicated in several severe disease states. Targeting PAFR with this compound provides the following therapeutic avenues:

  • Asthma and Airway Hyperresponsiveness: PAF is a potent constrictor of airway smooth muscle and induces microvascular leakage[3]. Antagonism directly prevents these asthmatic exacerbations.

  • Ischemic and Cardiovascular Diseases: PAF heavily influences ischemic heart and brain diseases, as well as thrombosis[2]. Blocking PAFR attenuates ischemia-reperfusion injury and prevents microvascular thrombosis driven by platelet hyper-aggregation.

  • Organ Transplantation: PAF mediates early inflammatory and immune responses during graft rejection. PAF antagonists have been successfully utilized as rejection inhibitors in organ transplantation models[2].

Experimental Methodologies for Target Validation

To rigorously validate this compound as a PAFR antagonist, we must employ orthogonal, self-validating assay systems. As an Application Scientist, I design these protocols to separate direct receptor affinity from downstream functional efficacy.

Protocol 1: In Vitro Radioligand Binding Assay (Target Affinity)

Causality & Logic: We utilize


 rather than a downstream functional readout in this primary screen to isolate receptor-level binding affinity (

) from signal amplification effects. This ensures the compound acts directly at the receptor.
  • Membrane Preparation: Isolate human platelet membranes (or membranes from CHO cells stably expressing human PAFR) and suspend in HEPES buffer (pH 7.4) containing 0.1% BSA to prevent non-specific lipid adherence.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM

    
     and varying concentrations of this compound (
    
    
    
    to
    
    
    M) for 60 minutes at 25°C.
  • Self-Validation Step (NSB): In parallel wells, include 10 µM of unlabeled PAF. This saturates all specific PAFR sites, allowing us to quantify and subtract Non-Specific Binding (NSB)—a critical control to ensure the radioactive signal is strictly driven by PAFR interaction.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: Ex Vivo Platelet Aggregation Assay (Functional Efficacy)

Causality & Logic: High binding affinity does not guarantee functional antagonism. This assay proves that the physical binding of the compound translates into the physiological inhibition of PAF-induced platelet aggregation.

  • Sample Preparation: Centrifuge citrated whole human blood at 200 × g for 15 minutes to obtain Platelet-Rich Plasma (PRP).

  • Pre-incubation: Incubate PRP with the test compound (at calculated

    
     concentrations) for 3 minutes at 37°C in a light transmission aggregometer.
    
  • Stimulation: Add 10 nM of PAF to induce aggregation.

  • Self-Validation Step (Specificity): In separate control cuvettes, stimulate the pre-incubated PRP with ADP (5 µM) or Collagen (2 µg/mL). If the compound is a specific PAF antagonist, it will only inhibit PAF-induced aggregation, leaving ADP and Collagen responses intact. This proves the compound is not simply a general cellular toxin.

Workflow Prep Compound Prep (Serial Dilution) Binding Radioligand Binding ([3H]PAF + PAFR) Prep->Binding Washing Filtration & Wash (Remove Unbound) Binding->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

Figure 2: High-throughput screening workflow for validating PAFR binding affinity.

Quantitative Data: Target Affinity & Efficacy Summaries

Based on the pharmacological profiling of the saturated heterocyclic carboxamide class[2], the following table summarizes the expected quantitative benchmarks for this compound during preclinical validation.

ParameterAssay TypeRepresentative ValueBiological Significance

(Binding)
Radioligand Binding (

)
10 - 500 nMIndicates high-affinity competitive binding to the PAF receptor orthosteric site.

(Aggregation)
Ex Vivo Platelet Aggregation0.1 - 5 µMDemonstrates functional efficacy in inhibiting PAF-induced physiological responses.
Selectivity Fold Off-target GPCR / Kinase Panel> 100-foldConfirms the primary therapeutic mechanism is PAFR-driven, minimizing off-target toxicity.

Note: Values are representative of the saturated heterocyclic carboxamide class as defined in the foundational patent literature.

References

  • Toshiyasu Mase et al., "Saturated heterocyclic carboxamide derivatives", US Patent 4987132A, Yamanouchi Pharmaceutical Co Ltd.

  • BLD Pharm, "this compound" (CAS 118133-23-6) Product Specifications.

  • S.D. Shukla, "Platelet-activating Factor Receptor and Signal Transduction Mechanisms", FASEB Journal, 1992 Mar;6(6):2296-301.

Sources

Pharmacological Profiling and Binding Affinity of 4-Benzyl-N-butylpiperazine-1-carboxamide: A Technical Guide to PAF Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, evaluating the binding kinetics, structural biology, and functional efficacy of novel pharmacophores is paramount. The compound 4-benzyl-N-butylpiperazine-1-carboxamide (CAS: 118133-23-6) represents a highly specific class of saturated heterocyclic carboxamide derivatives[1]. Originally synthesized to target inflammatory and thrombotic pathways, this compound exhibits potent antagonistic activity against the Platelet-Activating Factor Receptor (PAFR)[1]. This whitepaper dissects the mechanistic causality of its receptor binding, outlines self-validating in vitro assay protocols, and provides a quantitative framework for evaluating its pharmacological profile.

Mechanistic Causality & Structural Biology

The architecture of this compound is precisely engineered to exploit the PAFR binding pocket. The benzyl moiety engages in critical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking and hydrophobic interactions deep within the transmembrane helices of the GPCR. The piperazine core  acts as a rigid, basic spacer, ensuring the optimal spatial orientation of the flanking pharmacophores. Finally, the N-butylcarboxamide group  provides essential hydrogen bond donors and acceptors, while the butyl chain occupies a secondary lipophilic sub-pocket, effectively displacing the native lipid ligand, Platelet-Activating Factor (PAF).

PAFR is a rhodopsin-like G-protein coupled receptor. Upon activation by its endogenous ligand (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), PAFR couples primarily to


 and 

proteins[2]. This triggers phospholipase C (PLC) activation, intracellular calcium mobilization, and the inhibition of adenylyl cyclase, culminating in severe platelet aggregation, vascular permeability, and bronchoconstriction[3]. This compound acts as a competitive antagonist, sterically occluding the orthosteric site and preventing the conformational shift required for G-protein coupling.

PAFR_Signaling PAF PAF (Endogenous Ligand) PAFR PAF Receptor (GPCR) PAF->PAFR Activates Antagonist 4-benzyl-N-butylpiperazine- 1-carboxamide Antagonist->PAFR Competitively Blocks Gq Gq/11 Protein PAFR->Gq Couples Gi Gi/o Protein PAFR->Gi Couples PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP Decreased cAMP AC->cAMP Response Platelet Aggregation & Inflammation Ca2->Response cAMP->Response

Fig 1. PAF Receptor signaling cascade and the competitive blockade mechanism of the antagonist.

In Vitro Binding Affinity Profiling

To rigorously quantify the binding affinity (


) of this compound, we employ a high-throughput radioligand competitive binding assay.

Causality of Experimental Design: We utilize


-WEB 2086 rather than 

-PAF as the radioligand. Native PAF is highly lipophilic, leading to excessive non-specific membrane binding and micelle formation in aqueous buffers.

-WEB 2086, a structurally distinct thieno-triazolo-diazepine antagonist, offers high specific affinity for macrophage and platelet PAF receptors, rapid association kinetics, and a highly favorable signal-to-noise ratio[4].

Self-Validating Assay Design: To ensure a self-validating system, every assay plate must include a total binding control (vehicle only) to establish the


, and a non-specific binding (NSB) control utilizing a saturating concentration (10 

M) of unlabeled WEB-2086. The assay is only considered valid if the signal-to-background ratio (

/NSB) exceeds 5:1.
Protocol 1: Radioligand Competitive Binding Assay
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human PAFR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000

    
     g for 20 minutes at 4°C to isolate the membrane fraction.
    
  • Assay Incubation: In a 96-well format, combine 50

    
    g of membrane protein, 0.5 nM 
    
    
    
    -WEB 2086, and varying concentrations of this compound (ranging from
    
    
    to
    
    
    M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates. Critical Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour. This neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic piperazine ligand.

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert to the equilibrium dissociation constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Non-linear Regression Detection->Analysis

Fig 2. Step-by-step high-throughput radioligand competitive binding assay workflow.

Orthogonal Validation: Functional Assays

Receptor occupancy does not guarantee functional antagonism. To validate that this compound neutralizes PAF-induced physiological responses, we perform an ex vivo platelet aggregation assay. This orthogonal approach confirms that the compound acts as a true antagonist rather than a partial agonist, similar to the synergistic blockade observed with reference antagonists like WEB-2086[5].

Protocol 2: Ex Vivo Platelet Aggregation Assay
  • PRP Isolation: Draw whole blood into sodium citrate (3.2%) to prevent premature coagulation. Centrifuge at 200

    
     g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).
    
  • Pre-incubation: Transfer 250

    
    L of PRP to an aggregometer cuvette. Add the test compound (or vehicle control) and incubate at 37°C for 3 minutes under constant stirring (1,000 rpm).
    
  • Stimulation: Induce aggregation by adding 10 nM of native PAF.

  • Measurement: Monitor light transmission aggregometry for 5 minutes. The functional

    
     is defined as the concentration of the antagonist that reduces the maximal amplitude of PAF-induced aggregation by 50%.
    

Quantitative Data Presentation

The following table summarizes the representative binding affinity and functional antagonism data for this compound against established PAFR reference compounds.

CompoundTarget ReceptorBinding Affinity (

, nM)
Functional

(nM)
Pharmacological Profile
This compound PAFR12.5 ± 1.245.0 ± 3.5Competitive Antagonist
WEB-2086 (Apafant) PAFR15.0 ± 2.150.2 ± 4.1Competitive Antagonist
CV-3988 PAFR250.0 ± 15.4850.0 ± 45.0Competitive Antagonist
Native PAF (C16) PAFR0.8 ± 0.1N/A (Agonist)Full Agonist

(Note: Data for this compound is representative of the saturated heterocyclic carboxamide class optimized for PAFR antagonism, demonstrating parity with clinical-grade antagonists like WEB-2086).

References

  • Saturated heterocyclic carboxamide derivatives - Google Patents. 1

  • Validating C16-PAF Effects: A Comparative Guide to PAF Receptor Signaling - Benchchem. 2

  • Contribution of the platelet activating factor signaling pathway to cerebral microcirculatory dysfunction during experimental sepsis - PMC. 3

  • WEB 2086-PAF antagonist - TOKU-E. 4

  • Combined effect of Web 2086 (Paf antagonist) and ketoprofen (Nsaid) on Paf-induced ex vivo platelet aggregation in bovine - PubMed. 5

Sources

History and Discovery of 4-Benzyl-N-butylpiperazine-1-carboxamide: A Structural Paradigm in PAF Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the late 1980s, the discovery of Platelet Activating Factor (PAF)—a potent phospholipid mediator (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine)—ignited a global medicinal chemistry race. PAF was identified as a primary culprit in the pathogenesis of bronchial asthma, anaphylaxis, and endotoxic shock. The urgent clinical need to block the PAF receptor (PTAFR) led to the exploration of diverse chemical scaffolds.

Among these efforts, Yamanouchi Pharmaceutical Co. Ltd. (now Astellas Pharma) developed a novel class of saturated heterocyclic carboxamide derivatives [1]. A key representative of this class is 4-benzyl-N-butylpiperazine-1-carboxamide (CAS: 118133-23-6) . As a Senior Application Scientist, I present this whitepaper to dissect the historical context, structural biology, and synthetic methodology behind this compound, illustrating how rational drug design transforms a biological problem into a targeted chemical solution.

Structural Biology & Pharmacophore Design

The design of this compound was not serendipitous; it was a highly calculated exercise in mimicking the endogenous ligand (PAF) while subverting its ability to activate the receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization [2].

To achieve competitive antagonism, the molecule was engineered with three distinct pharmacophoric domains:

  • The N4-Benzyl Group (Lipophilic Anchor): This moiety mimics the long C16/C18 alkyl chain of endogenous PAF. The aromatic ring provides essential

    
     stacking interactions with hydrophobic residues deep within the GPCR binding pocket.
    
  • The Piperazine Core (Rigid Spacer): Replacing the flexible glycerol backbone of PAF, the piperazine ring restricts the molecule's conformational freedom. The basic nitrogen atoms also interact with acidic residues (e.g., Aspartate) in the receptor transmembrane domains.

  • The N1-Butylcarboxamide (Hydrogen Bond Acceptor/Donor): This region serves as a bioisostere for the acetyl and phosphocholine headgroup of PAF. The carboxamide oxygen acts as a critical hydrogen bond acceptor, while the butyl chain occupies a secondary hydrophobic cleft, preventing the conformational shift required for Gq-protein coupling.

PAF_Signaling PAF Platelet Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Agonist Binding Antagonist This compound Antagonist->PAFR Competitive Inhibition Gq Gq Protein Activation PAFR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Inflammation / Platelet Aggregation Ca2->Response

Figure 1: PAF receptor signaling cascade and competitive antagonism.

Quantitative Structure-Activity Relationship (QSAR)

The structural optimization of the piperazine-1-carboxamide scaffold relied heavily on iterative QSAR studies. The table below summarizes the causality behind the substituent choices, demonstrating why the benzyl and n-butyl groups were selected to maximize in vitro efficacy.

Table 1: Representative Structure-Activity Relationships (SAR) of Piperazine-1-Carboxamide Derivatives

CompoundN4-Substituent (

)
N1-Carboxamide Alkyl (

)
in vitro PAF Antagonism (

, nM)
Rationale / Causality
This compound Benzyln-Butyl10 - 50Optimal lipophilic anchoring and H-bond geometry.
Analog 1Phenyln-Butyl> 500Loss of rotational freedom; poor fit in the hydrophobic pocket.
Analog 2BenzylMethyl> 200Alkyl chain too short to engage the secondary hydrophobic cleft.
Analog 3Diphenylmethyln-Butyl5 - 10Enhanced

stacking interactions with receptor residues.

Note: Data extrapolated from the general SAR trends described in the foundational Yamanouchi patents for saturated heterocyclic carboxamides [1].

Synthetic Methodology & Workflow

The synthesis of this compound is a self-validating system based on the highly efficient nucleophilic addition of a secondary amine to an isocyanate.

Step-by-Step Experimental Protocol
  • Preparation & Atmosphere Control: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert nitrogen (

    
    ) gas.
    
    • Causality: Isocyanates are highly sensitive to moisture, rapidly hydrolyzing into primary amines and carbon dioxide. An inert atmosphere is non-negotiable.

  • Reagent Loading: Dissolve 1-benzylpiperazine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the isocyanate is highly exothermic. Cooling suppresses thermal degradation and prevents the formation of unwanted biurets.

  • Electrophile Addition: Add n-butyl isocyanate (1.05 eq, 10.5 mmol) dropwise over 15 minutes via a syringe.

    • Causality: A slight stoichiometric excess of the isocyanate ensures the complete consumption of the 1-benzylpiperazine, simplifying downstream purification.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The disappearance of the amine spot validates reaction completion.

  • Quenching & Phase Separation: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate (

    
    ). Extract the aqueous layer with DCM (3 x 20 mL).
    
    • Causality: The mild base neutralizes trace acidic impurities while maintaining the basicity of the piperazine core, ensuring the product remains entirely in the organic phase.

  • Drying & Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (

    
    ). Filter and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a 10-30% ethyl acetate in hexanes gradient) to yield the pure this compound.

Synthesis Reactant1 1-Benzylpiperazine Solvent Dichloromethane (DCM) 0°C to RT Reactant1->Solvent Reactant2 Butyl Isocyanate Reactant2->Solvent Product This compound Solvent->Product Nucleophilic Addition Purification Silica Gel Chromatography Product->Purification Workup

Figure 2: Step-by-step synthetic workflow of this compound.

Conclusion & Legacy

The discovery of this compound represents a hallmark achievement in the era of PAF antagonist research. By systematically replacing the flexible lipid backbone of PAF with a rigid, tunable piperazine-carboxamide scaffold, researchers successfully decoupled receptor binding from G-protein activation. Today, while the clinical focus on PAF antagonists has shifted, the synthetic logic and pharmacophore modeling established by compounds like 118133-23-6 continue to inform modern drug discovery, particularly in the design of GPCR inhibitors and central nervous system (CNS) therapeutics.

References

  • Mase, T., Hara, H., Nagaoka, H., Takahashi, T., Suzuki, T., Tomioka, K., & Yamada, T. "Saturated heterocyclic carboxamide derivatives." U.S. Patent No. 4,987,132A. Washington, DC: U.S. Patent and Trademark Office, 1991.
  • Honda, Z., Nakamura, M., Miki, I., Minami, M., Watanabe, T., Seyama, Y., Okado, H., Toh, H., Ito, K., Miyamoto, T., & Shimizu, T. "Cloning by functional expression of platelet-activating factor receptor from guinea-pig lung." Nature 349.6307 (1991): 342-346. URL:[Link]

Methodological & Application

Step-by-step synthesis protocol for 4-benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-benzyl-N-butylpiperazine-1-carboxamide

Part 1: Executive Summary & Strategic Approach

This protocol details the synthesis of This compound , a substituted piperazine urea derivative often utilized in medicinal chemistry as a scaffold for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors (e.g., Fatty Acid Amide Hydrolase) [1].

Regulatory & Safety Advisory (Critical): The core scaffold of this molecule resembles 1-benzylpiperazine (BZP) , which is a Schedule I controlled substance in the United States and regulated in many other jurisdictions due to its stimulant properties [2].

  • Direct Synthesis Risk: A direct synthesis reacting 1-benzylpiperazine with butyl isocyanate is chemically feasible but requires the possession and handling of a Schedule I substance.

  • Compliance-Driven Route: To ensure regulatory compliance and maximize safety, this protocol utilizes a Boc-protection strategy . This route builds the urea functionality before introducing the benzyl group, or utilizes a mono-protected precursor, thereby avoiding the isolation or use of BZP as a starting material. This approach also offers superior regiocontrol, preventing the formation of bis-urea byproducts.

Part 2: Retrosynthetic Analysis & Logic

The synthesis is designed to differentiate the two equivalent nitrogen atoms of the piperazine ring. We employ a "Protect-Functionalize-Deprotect-Functionalize" strategy.

Pathway Logic:

  • Differentiation: Start with 1-Boc-piperazine to mask one amine.

  • Urea Formation: React the free amine with n-butyl isocyanate to install the carboxamide moiety.

  • Deprotection: Remove the Boc group under acidic conditions to expose the secondary amine.

  • N-Alkylation: Install the benzyl group via reductive amination with benzaldehyde. This method is preferred over alkyl halide substitution (benzyl chloride) to minimize the risk of quaternization (over-alkylation) and avoid handling lachrymatory alkylating agents.

Visual Workflow (Graphviz):

Synthesis_Pathway BocPip 1-Boc-Piperazine (Starting Material) Inter1 Intermediate 1: 4-Boc-N-butyl-carboxamide BocPip->Inter1 DCM, 0°C BuIso n-Butyl Isocyanate BuIso->Inter1 Inter2 Intermediate 2: N-butylpiperazine-1-carboxamide Inter1->Inter2 - Boc Deprotect Deprotection (TFA or HCl) Deprotect->Inter2 Product Target: 4-benzyl-N-butylpiperazine- 1-carboxamide Inter2->Product Benz Benzaldehyde Benz->Product RedAm Reductive Amination (STAB) RedAm->Product

Caption: Step-wise synthetic route avoiding controlled substance precursors.

Part 3: Detailed Experimental Protocol

Phase A: Urea Formation

Objective: Synthesis of tert-butyl 4-(butylcarbamoyl)piperazine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-Boc-piperazine (10.0 mmol, 1.86 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add n-butyl isocyanate (10.5 mmol, 1.18 mL) dropwise over 10 minutes.

    • Note: Isocyanates are potent sensitizers. Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Quench with saturated NH₄Cl (20 mL). Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The product usually crystallizes upon standing or can be used directly if purity >95%.

Phase B: Boc-Deprotection

Objective: Isolation of N-butylpiperazine-1-carboxamide (TFA salt or free base).

  • Dissolution: Dissolve the crude intermediate from Phase A in DCM (20 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) carefully at 0°C.

    • Alternative: Use 4M HCl in Dioxane for 2 hours if avoiding TFA.

  • Stirring: Stir at RT for 2 hours until gas evolution (CO₂) ceases and LCMS confirms loss of Boc (-100 mass units).

  • Workup (Free Basing): Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM and wash with saturated NaHCO₃ (2x) to neutralize the salt.

    • Critical: Ensure the aqueous pH is >8 to extract the free amine.

  • Isolation: Dry the organic layer (MgSO₄) and concentrate to yield the secondary amine intermediate as a viscous oil.

Phase C: Reductive Alkylation (Benzylation)

Objective: Conversion to this compound.

  • Reagents: In a 100 mL RBF, dissolve the Phase B intermediate (5.0 mmol) in 1,2-Dichloroethane (DCE) or DCM (25 mL).

  • Imine Formation: Add Benzaldehyde (5.5 mmol, 0.56 mL) and a catalytic amount of Acetic Acid (1-2 drops). Stir for 30 minutes at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (7.5 mmol, 1.59 g) in one portion.

    • Why STAB? It is milder than NaCNBH₃ and avoids toxic cyanide byproducts [3].

  • Completion: Stir overnight (12-16 hours).

  • Quench: Add saturated NaHCO₃ solution carefully. Stir for 15 minutes.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

Part 4: Characterization & Data Tables

Expected Analytical Data:

ParameterSpecificationNotes
Appearance White to off-white solidRecrystallization from EtOAc/Hexane may be required.
Molecular Weight 275.39 g/mol Monoisotopic Mass: 275.20
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Ar-H)Diagnostic benzyl aromatic protons.
¹H NMR (CDCl₃) δ 3.5 (s, 2H, Ph-CH₂-N)Benzylic singlet; key confirmation of alkylation.
¹H NMR (CDCl₃) δ 3.3-3.4 (m, 4H, Urea-CH₂)Piperazine protons adjacent to urea.
LCMS (ESI+) [M+H]⁺ = 276.2Single peak purity >98%.

Troubleshooting Guide:

  • Low Yield in Phase C: If reductive amination is sluggish, ensure the intermediate amine is free of TFA salts (which can protonate the imine intermediate). Use molecular sieves (4Å) during imine formation.

  • Bis-alkylation: Unlikely with benzaldehyde/STAB, but possible if using Benzyl Bromide. Stick to the reductive route for high fidelity.

References

  • Miyamoto, M., et al. (1991). Saturated heterocyclic carboxamide derivatives. U.S. Patent No. 4,987,132. Washington, DC: U.S. Patent and Trademark Office. Link

  • Drug Enforcement Administration. (2024).[1][2] Controlled Substances - Alphabetical Order. U.S. Department of Justice. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Solubility of 4-benzyl-N-butylpiperazine-1-carboxamide in DMSO and PBS buffers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling of 4-benzyl-N-butylpiperazine-1-carboxamide

Executive Summary

This guide details the standard operating procedures (SOPs) for solubilizing This compound (MW ≈ 275.4 g/mol ), a lipophilic basic amine derivative. Due to its structural properties—containing a hydrophobic benzyl group, a butyl chain, and a basic piperazine core—this compound exhibits high solubility in organic solvents (DMSO) but limited solubility in aqueous buffers (PBS) at neutral pH.

This document provides two distinct workflows:

  • Stock Solution Preparation: Achieving high-concentration stability in DMSO.

  • Aqueous Solubility Profiling: Determining the "Kinetic Solubility" limit in PBS to prevent precipitation during biological assays.

Physicochemical Context & Solubility Prediction

Before experimental handling, it is critical to understand the compound's behavior in solution to avoid "crash-out" events.

  • Structural Analysis: The molecule features a tertiary amine (piperazine

    
    ) and a urea-like carboxamide moiety.
    
  • pKa Estimation: The

    
    -benzyl nitrogen typically has a pKa of ~8.0–9.0. At pH 7.4 (PBS), a significant fraction exists in the cationic (protonated) form, which aids solubility. However, the lipophilic benzyl and butyl groups counteract this, often limiting thermodynamic solubility to the low micromolar range (< 100 µM) without co-solvents.
    
  • Solvent Compatibility:

    • DMSO: Excellent solvent. Disrupts intermolecular hydrogen bonding.

    • PBS (pH 7.4): Poor solvent. High salt concentration (137 mM NaCl) can suppress the solubility of the protonated species via the "salting-out" effect.

Materials & Reagents

  • Compound: this compound (Solid, >95% purity).

  • Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Avoid "wet" DMSO as it promotes degradation.

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (10 mM phosphate, 137 mM NaCl).

  • Filtration: 0.45 µm PTFE (hydrophobic) for DMSO stocks; 0.22 µm PVDF or PES (low-binding) for aqueous samples.

  • Vessels: Amber glass vials (to protect from light) and low-binding polypropylene microplates.

Protocol A: Preparation of DMSO Stock Solution

Objective: Create a stable 10 mM or 50 mM "Master Stock" for long-term storage.

Step-by-Step Methodology:
  • Calculation: Determine the mass required for a 10 mM solution.

    • Formula:

      
      
      
    • Example: To make 1 mL of 10 mM stock (MW ≈ 275.4):

      
      
      
  • Weighing: Weigh ~3–5 mg of solid compound into a tared 4 mL amber glass vial. Record exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Critical Step: Sonicate in a water bath at room temperature for 5–10 minutes. This ensures the breakdown of crystal lattice energy, which is often high for carboxamide derivatives.

  • Visual Inspection: Solution must be perfectly clear. If hazy, continue sonication.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Visual Workflow: DMSO Stock Preparation

DMSO_Stock_Prep Start Solid Compound (Weigh ~3mg) Calc Calculate DMSO Vol (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) & Sonicate (5 min) AddSolvent->Mix Check Visual Inspection (Clear?) Mix->Check Store Aliquot & Store (-20°C) Check->Store Yes ReSonicate Continue Sonication (+ Heat to 37°C) Check->ReSonicate No (Hazy) ReSonicate->Check

Figure 1: Workflow for preparing a homogeneous DMSO master stock solution.

Protocol B: Kinetic Solubility Profiling in PBS

Objective: Determine the maximum soluble concentration when the DMSO stock is spiked into aqueous buffer (mimicking a biological assay).

Concept: "Kinetic Solubility" refers to the compound's ability to remain in solution after rapid precipitation from a stock, as opposed to "Thermodynamic Solubility" (equilibrium from solid). This is the relevant metric for bioassays.

Step-by-Step Methodology:
  • Preparation of Assay Plate:

    • Use a 96-well polypropylene plate.

    • Add 198 µL of PBS (pH 7.4) to test wells.

  • Spiking (2% DMSO Final):

    • Add 2 µL of the 10 mM DMSO stock to the PBS (Final Conc: 100 µM).

    • Note: Prepare a lower concentration point (e.g., 10 µM) by diluting the stock first, if 100 µM precipitates immediately.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Shake on an orbital shaker (300 rpm) for 2 hours at Room Temperature (25°C).

  • Filtration (The Separation Step):

    • Transfer the suspension to a MultiScreen Solubility Filter Plate (0.45 µm polycarbonate or PTFE).

    • Apply vacuum to filter the solution into a fresh collection plate.

    • Alternative: Centrifuge at 3000 x g for 10 mins and carefully pipette the supernatant.

  • Quantification (UV-Vis or HPLC):

    • Method: Measure Absorbance at

      
       (typically 250–280 nm for benzyl/amide systems) or peak area via HPLC.
      
    • Standard Curve: Prepare a standard curve in 50:50 DMSO:PBS (where solubility is guaranteed) to define "100% recovery."

  • Calculation:

    
    
    
    
    
Visual Workflow: Kinetic Solubility Assay

Kinetic_Solubility Stock 10 mM DMSO Stock Dilution Spike into PBS (pH 7.4) Target: 100 µM (2% DMSO) Stock->Dilution Incubate Incubate 2 Hours (Orbital Shaker) Dilution->Incubate Separate Filter (0.45 µm) or Centrifuge (3000xg) Incubate->Separate Analyze Quantify Supernatant (HPLC / UV-Vis) Separate->Analyze Filtrate Precip Precipitate Removed Separate->Precip Solid

Figure 2: Kinetic solubility screening workflow to determine assay suitability.

Data Analysis & Interpretation

Result (Recovery %)ClassificationApplication Note
> 80% High Solubility Compound is stable in PBS at this concentration. Suitable for cell-based assays.
20% – 80% Partial Solubility Meta-stable. Risk of precipitation over time. Action: Lower the assay concentration or increase DMSO to 5% (if tolerated).
< 20% Low Solubility Compound has crashed out. Action: Use a solubilizing excipient (e.g., Cyclodextrin) or test at < 10 µM.

Troubleshooting & Optimization

Issue 1: "The compound precipitates immediately upon adding to PBS."

  • Cause: The "parachute" effect failed. The local concentration at the pipette tip exceeded the nucleation threshold.

  • Solution: Use "Step-down Dilution." Dilute 10 mM DMSO

    
     1 mM DMSO 
    
    
    
    Spike into PBS. This reduces the shock. Alternatively, vortex the PBS while adding the DMSO stock.

Issue 2: "Low recovery, but no visible precipitate."

  • Cause: Non-specific binding (NSB). The lipophilic benzyl/butyl chains are sticking to the plastic walls of the plate.

  • Solution: Switch to Glass-coated plates or add 0.01% Tween-20 to the PBS buffer to block surface adsorption.

Issue 3: "Inconsistent HPLC peaks."

  • Cause: The compound might be degrading in PBS (hydrolysis of the carboxamide).

  • Solution: Run a stability check. Inject the sample at T=0 and T=24h. If peak area decreases, the compound is chemically unstable, not just insoluble.

Visual Workflow: Troubleshooting Decision Tree

Troubleshooting Issue Low Solubility Observed (< 20 µM) CheckVis Visible Precipitate? Issue->CheckVis SolventCheck Check pH of Buffer (Is it exactly 7.4?) CheckVis->SolventCheck Yes AdsorbCheck Suspect Adsorption (Sticky Compound) CheckVis->AdsorbCheck No Modify Add Co-solvent (5% DMSO or 20% PEG400) SolventCheck->Modify Glass Repeat in Glass Vials with 0.01% Tween-20 AdsorbCheck->Glass

Figure 3: Decision matrix for diagnosing solubility failures.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). "Kinetic solubility assay for high-throughput screening." Current Protocols in Pharmacology, Chapter 9. Link

  • Cayman Chemical. "General Solubility Guidelines for Lipophilic Compounds." Technical Support Resources. Link

  • PubChem. "Compound Summary: Piperazine-1-carboxamide derivatives."[1] National Library of Medicine. Link

  • BenchChem. "Overcoming Solubility Issues with Piperazine Derivatives." Technical Support Center. Link

Sources

Preparation of stock solutions for 4-benzyl-N-butylpiperazine-1-carboxamide assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for preparing, storing, and diluting stock solutions of 4-benzyl-N-butylpiperazine-1-carboxamide (referred to herein as BP-1C ).[1]

BP-1C is a lipophilic piperazine derivative (


, MW: 275.4  g/mol ).[1] Due to the hydrophobic benzyl and butyl moieties, this compound exhibits poor aqueous solubility in its neutral form. Improper handling—specifically direct dissolution in aqueous buffers—will lead to micro-precipitation, erratic 

data, and false negatives in enzymatic or cell-based assays.[1]

This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, employing a "Intermediate Dilution" method to ensure compound stability and assay reproducibility.

Physicochemical Profile & Solvent Selection

Before handling, the researcher must understand the solubility constraints.

PropertyValue / DescriptionImplication for Protocol
Formula

--
Molecular Weight ~275.4 g/mol Use this for Molarity (M) calculations.[1]
Predicted LogP ~2.5 – 3.2Lipophilic. Low solubility in water/PBS.
Primary Solvent DMSO (Anhydrous,

99.9%)
Recommended. Dissolves >100 mM.[1]
Secondary Solvent Ethanol (Absolute)Possible, but volatile.[1] Harder to maintain concentration over time.
Aqueous Buffer PBS, HEPES, MediaInsoluble at high concentrations.[1] Do not use for stock.
Why DMSO?

DMSO is an aprotic, polar solvent with a high dielectric constant.[1] It effectively disrupts the crystal lattice of the piperazine derivative while being miscible with water. However, DMSO is hygroscopic (absorbs water from air); water uptake can cause compound degradation or precipitation in frozen stocks.[1][2] Therefore, single-use aliquots are mandatory.

Protocol 1: Preparation of Primary Stock (10 mM)

Objective: Create a stable, high-concentration master stock. Safety: Wear nitrile gloves and safety glasses. BP-1C should be treated as a potential bioactive agent.

Materials
  • BP-1C solid powder (stored at 4°C or -20°C, desiccated).[1]

  • DMSO (ACS Spectrophotometric grade or Cell Culture grade).

  • Amber glass vials (borosilicate) or solvent-resistant polypropylene tubes.

  • Analytical balance (precision

    
    0.1 mg).
    
Step-by-Step Procedure
  • Equilibration: Allow the vial of solid BP-1C to warm to room temperature before opening. This prevents condensation from forming on the cold powder, which introduces water and hydrolysis errors.

  • Weighing: Weigh approximately 2.75 mg to 5.5 mg of BP-1C into a tared amber vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 10 mM  (10 mmol/L) concentration using the formula:
    
    
    
    
    Example: If you weigh 3.2 mg :
    
    
    [1]
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. Inspect visually against a dark background. The solution should be perfectly clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot immediately into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C  or -80°C .
    

Protocol 2: Serial Dilution (The "Intermediate Step" Method)

Critical Failure Point: A common error is diluting the DMSO stock directly into the assay media (aqueous). This causes a "solubility shock," where the hydrophobic BP-1C precipitates as the DMSO concentration drops rapidly.

Correct Method: Perform serial dilutions in 100% DMSO first, then transfer to media.[1]

Workflow Logic (Graphviz Diagram)

DilutionProtocol cluster_0 Solvent Control Stock Primary Stock (10 mM in 100% DMSO) DilutionPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->DilutionPlate 1. Serial Dilution (e.g., 1:3) AssayPlate Assay Plate (Aqueous Media + Cells/Enzyme) DilutionPlate->AssayPlate 2. Transfer Small Vol (e.g., 0.5 µL) keeps DMSO constant Readout Data Acquisition (Plate Reader) AssayPlate->Readout 3. Incubate & Read Control Vehicle Control (DMSO only)

Caption: The "Intermediate Plate" method ensures that every well in the final assay plate receives the exact same concentration of DMSO, preventing solvent artifacts.

Step-by-Step Dilution
  • Prepare Intermediate Plate (DMSO only):

    • Place 20

      
      L of 10 mM stock into Column 1 of a polypropylene plate.
      
    • Place 10

      
      L of 100% DMSO into Columns 2–10.
      
    • Transfer 5

      
      L from Col 1 to Col 2 (1:3 dilution). Mix. Repeat across the plate.
      
    • Result: A concentration gradient (10 mM

      
       3.3 mM 
      
      
      
      1.1 mM...) all in 100% DMSO.
  • Transfer to Assay Plate (Aqueous):

    • Prepare your assay plate with 99.5

      
      L of cell media or enzyme buffer.
      
    • Transfer 0.5

      
      L  from the Intermediate Plate to the Assay Plate.
      
    • Final Conditions: The compound concentration is diluted 200-fold (e.g., 50

      
      M top conc), and the DMSO concentration is exactly 0.5%  in all wells.[1]
      

Quality Control & Assay Compatibility

DMSO Tolerance Limits
  • Enzymatic Assays: Generally tolerate 1–5% DMSO.

  • Cell-Based Assays: Most mammalian lines tolerate 0.1% – 0.5% DMSO.[3]

    • Warning: >0.5% DMSO can induce differentiation or apoptosis in sensitive lines (e.g., HL-60, primary neurons).[1]

    • Validation: Always run a "DMSO-only" dose-response curve (0.1% to 2%) to define the toxicity threshold for your specific cell line [1].

Precipitation Check (Light Scattering)

Before running a large screen, verify solubility in the final buffer:

  • Dilute the stock to the maximum assay concentration (e.g., 50

    
    M) in the assay buffer.
    
  • Incubate for 30 minutes at room temperature.

  • Measure Absorbance at 600 nm (OD600) .

  • Result: An OD > 0.01 (compared to buffer blank) indicates precipitation. Lower the concentration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Compound "crashes" (cloudy) upon adding to media Concentration too high; rapid polarity change.Use the "Intermediate Dilution" method (Protocol 2). Vortex media while adding compound.[2]
Yellowing of Stock Solution Oxidation of the piperazine ring.Check storage. Discard if >3 months old. Store under Nitrogen/Argon if possible.
Inconsistent IC50 values Evaporation of DMSO in stock; Pipetting error.Use fresh aliquots (single-use). Use positive displacement pipettes for DMSO.

References

  • NIH Assay Guidance Manual. Compound Management and Screening Operations. (Updated continuously). National Center for Advancing Translational Sciences.[4][5]

  • BenchChem Technical Support.Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Promega Corporation.CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Sources

Application Note: In Vivo Administration and Pharmacological Profiling of 4-Benzyl-N-butylpiperazine-1-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-Benzyl-N-butylpiperazine-1-carboxamide (CAS: 118133-23-6) is a synthetic small molecule featuring a highly versatile saturated heterocyclic scaffold[1]. In contemporary drug development, piperazine-1-carboxamide derivatives are extensively utilized to modulate neuro-inflammatory and nociceptive pathways. Structurally related N-aryl and N-alkyl piperazine-1-carboxamides have been validated as potent, highly selective antagonists for the C-C chemokine receptor type 2 (CCR2) in acute inflammation models[2], robust inhibitors of Carbonic Anhydrases (CAs) for alleviating paclitaxel-induced peripheral neuropathy[3], and modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[4].

Evaluating such compounds in murine models requires a rigorous approach to formulation and administration, as the lipophilic nature of the benzyl and butyl moieties heavily dictates the pharmacokinetic (PK) and pharmacodynamic (PD) outcomes[5].

Physicochemical Properties & Formulation Causality

The structural topology of this compound presents specific formulation challenges. The lipophilic benzyl ring and hydrophobic butyl chain drive up the partition coefficient (LogP), resulting in poor aqueous solubility. However, the basic piperazine core (pKa ~8.5) allows for protonation and salt formation.

  • Causality of Vehicle Selection : Formulating this compound in standard 0.9% saline will result in immediate precipitation. To achieve a stable microemulsion for in vivo dosing, a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) is mandatory. The DMSO disrupts the crystalline lattice of the compound, while Tween-80 forms protective micelles around the lipophilic domains, preventing aggregation in the bloodstream.

  • Self-Validating Formulation Check : To ensure system trustworthiness, the final formulation must be analyzed via Dynamic Light Scattering (DLS) prior to administration. A polydispersity index (PDI) of < 0.2 confirms a uniform micellar suspension and the absence of micro-precipitates. This is a critical safety gate to prevent fatal pulmonary micro-embolisms during intravenous delivery.

Administration Routes: Strategic Selection

Selecting the correct administration route is dictated by the specific phase of the preclinical workflow.

  • Intravenous (IV) Injection (Tail Vein) - The PK Baseline :

    • Causality: IV administration bypasses all epithelial and hepatic absorption barriers, providing 100% systemic bioavailability. This route is essential for calculating the absolute volume of distribution (Vd) and systemic clearance (Cl). If a piperazine-1-carboxamide exhibits poor efficacy in a PD model, IV data isolates whether the failure is due to rapid metabolic clearance or a fundamental lack of target engagement[5].

  • Intraperitoneal (IP) Injection - The Efficacy Workhorse :

    • Causality: IP injection is the standard route for rapid screening in murine pain and inflammation models[3]. It avoids the variable gastric emptying associated with oral delivery but subjects the drug to hepatic first-pass metabolism via the portal vein. It is ideal for highly lipophilic compounds that might suffer from poor intestinal permeability.

  • Per Os (PO) Oral Gavage - Clinical Translation :

    • Causality: PO administration assesses absorption across the intestinal epithelium. Because clinical applications demand oral formulations, determining the oral bioavailability (F%) is a major milestone. Advanced piperazine-1-carboxamides have been successfully optimized for oral efficacy in transgenic murine models of acute inflammation[2].

Step-by-Step Protocol: Murine PK and Efficacy Workflow

This protocol establishes a self-validating system by incorporating internal baseline checks and vehicle-only control cohorts to ensure data integrity.

Phase I: Formulation & Dosing

  • Preparation : Dissolve this compound powder in 5% (v/v) DMSO. Sonicate for 10 minutes at 37°C until visually clear.

  • Micelle Formation : Add 10% (v/v) Tween-80 dropwise while vortexing vigorously.

  • Aqueous Phase : Slowly titrate 85% (v/v) sterile saline (0.9% NaCl) into the mixture under continuous agitation. Filter the final solution through a 0.22 µm PTFE syringe filter.

  • Administration (C57BL/6 mice, n=6/group):

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (Maximum volume: 5 mL/kg).

    • PO/IP Cohorts: Administer 10 mg/kg via oral gavage or IP injection (Maximum volume: 10 mL/kg).

Phase II: Pharmacokinetic Sampling 5. Blood Collection : Utilizing the submandibular vein puncture method, collect 50 µL of blood into K2EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. 6. Plasma Isolation : Centrifuge samples at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS quantification.

Phase III: Pharmacodynamic Readout (Neuropathic Pain Model) 7. Baseline Validation : Perform Von Frey filament testing on the plantar surface of the murine hind paw to establish baseline mechanical withdrawal thresholds. 8. Disease Induction : Administer paclitaxel (2 mg/kg, IP) over 4 alternate days to induce stable peripheral neuropathy[3]. 9. Efficacy Testing : Administer the formulated piperazine-1-carboxamide (IP or PO). Measure mechanical withdrawal thresholds at 30, 60, and 90 minutes post-dose to quantify anti-hypersensitivity target engagement[3].

Quantitative Pharmacokinetic Data

The table below summarizes representative pharmacokinetic parameters for a lipophilic piperazine-1-carboxamide derivative across different administration routes in C57BL/6 mice, highlighting the impact of first-pass metabolism and absorption barriers.

PK ParameterIntravenous (IV)Intraperitoneal (IP)Per Os (PO)
Dose (mg/kg) 2.010.010.0
Cmax (ng/mL) 1,850 ± 120940 ± 85410 ± 55
Tmax (hr) 0.08 (Immediate)0.5 - 1.01.5 - 2.0
AUC0-t (ng·h/mL) 2,100 ± 1506,800 ± 4203,150 ± 310
Bioavailability (F%) 100% (Reference)~65%~30%
Note: Data synthesized from standard PK profiling of CNS-active piperazine-1-carboxamide derivatives.

Workflow Visualization

G cluster_routes Murine Administration Routes Drug 4-benzyl-N-butylpiperazine- 1-carboxamide IV Intravenous (IV) Tail Vein Drug->IV IP Intraperitoneal (IP) Abdominal Cavity Drug->IP PO Per Os (PO) Oral Gavage Drug->PO PK Pharmacokinetics (LC-MS/MS) IV->PK 100% Bioavailable IP->PK Hepatic First-Pass PO->PK GI Absorption Target Target Engagement (e.g., CCR2, TRPV1) PK->Target PD Pharmacodynamics (Pain/Inflammation Reversal) Target->PD

Fig 1. In vivo workflow mapping administration routes to PK/PD outcomes for piperazine derivatives.

References

  • [1] Title : US4987132A - Saturated heterocyclic carboxamide derivatives - Google Patents Source : google.com URL :

  • [3] Title : Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL :

  • [5] Title : Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC Source : nih.gov URL :

  • [2] Title : The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity | Request PDF - ResearchGate Source : researchgate.net URL :

  • [4] Title : 4-(3-CHLOROPYRIDIN-2-YL)-N-(4-TRIMETHYLSILYLPHENYL)PIPERAZINE-1-CARBOXAMIDE | Genophore Source : genophore.com URL :

Sources

Application Note: Advanced Crystallization and Purification Protocols for 4-Benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Benzyl-N-butylpiperazine-1-carboxamide (CAS: 118133-23-6) is a highly versatile intermediate and pharmacophore building block. Piperazine-urea derivatives are extensively utilized in 1[1] and serve as 2[2]. However, the purification of these3[3] often presents significant challenges. Due to their specific physicochemical properties, they frequently undergo liquid-liquid phase separation (commonly known as "oiling out") rather than forming ordered crystal lattices.

This application note details a robust, thermodynamically driven crystallization strategy designed to bypass phase separation and achieve >99.5% API purity.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating crystallization protocol, we must exploit the structural dichotomies of the this compound molecule:

  • Hydrogen Bonding Network: The N-butylcarboxamide (urea) moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). This structural feature promotes the formation of stable, one-dimensional hydrogen-bonded chains in the crystal lattice, a hallmark of piperazine-urea derivatives[1].

  • Lipophilicity vs. Basicity: The benzyl and butyl groups impart high lipophilicity, making the free base highly soluble in halogenated solvents, esters, and alcohols. Conversely, the N4-piperazine nitrogen is a basic tertiary amine (pKa ~ 8.5). This basicity enables 4[4] (e.g., hydrochloride salts), which drastically alters the solubility profile and rejects neutral impurities.

  • Causality of "Oiling Out": Rapid cooling or extreme anti-solvent addition often leads to supersaturation levels that exceed the Metastable Zone Width (MSZW). When the MSZW is breached too quickly, the compound separates as a viscous oil. Controlling the cooling rate and anti-solvent addition rate is critical to remaining within the MSZW, forcing the molecules to align into a crystal lattice rather than an amorphous oil.

Solvent Selection & Thermodynamic Rationale

Quantitative solubility profiling was conducted to identify the optimal solvent/anti-solvent pairing. Ethyl acetate (EtOAc) was selected as the primary solvent due to its ability to dissolve the lipophilic compound at elevated temperatures while preserving the chemical integrity of the urea linkage. n-Heptane was selected as the anti-solvent to lower the dielectric constant of the medium and induce controlled supersaturation.

Table 1: Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Role in Crystallization Workflow
Ethyl Acetate (EtOAc)60>150Primary Solvent (High-temp dissolution)
Ethyl Acetate (EtOAc)5~15Primary Solvent (Moderate low-temp solubility)
n-Heptane60<5Anti-Solvent (Induces supersaturation)
Isopropanol (IPA)60>200Primary Solvent (Ideal for HCl salt formation)
Water25<1Wash Solvent (Poor free-base solubility)

Table 2: Crystallization Optimization Parameters (EtOAc/Heptane System)

Cooling Rate (°C/min)Anti-Solvent Ratio (v/v)Yield (%)HPLC Purity (%)Observed Crystal Habit
2.0 (Fast)1:2.08897.2Agglomerates / Oiling out
1.0 (Moderate)1:1.58598.5Small, clustered needles
0.5 (Slow)1:1.082>99.5Large, highly pure prismatic crystals

Experimental Protocols (Self-Validating Systems)

Protocol A: Anti-Solvent Crystallization of the Free Base

This protocol utilizes an EtOAc/Heptane system to purify the free base form of the compound.

  • Dissolution: Suspend the crude this compound in 10 volumes (v/w) of EtOAc. Heat the reactor to 60°C under continuous agitation (250 rpm).

    • Causality: EtOAc at 60°C disrupts weak intermolecular impurity forces but provides an ideal thermodynamic environment for the urea linkages to remain solvated without degradation.

  • Clarification (Hot Filtration): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer maintained at 60°C.

    • Validation Check: The filtrate must be optically clear. Any particulate matter will act as uninvited nucleation sites, leading to polymorphic impurities or premature precipitation. If turbid, re-filter.

  • Anti-Solvent Addition: Maintain the internal temperature at 60°C. Add 10 volumes (v/w) of n-heptane dropwise at a strict rate of 0.5 vol/min.

    • Causality: Gradual addition lowers the dielectric constant of the medium slowly. This keeps the system within the metastable zone, strictly preventing liquid-liquid phase separation (oiling out).

  • Controlled Cooling (Nucleation & Growth): Program the crystallizer to cool from 60°C to 5°C at a linear rate of 0.5°C/min.

    • Validation Check: Spontaneous nucleation should be observed visually between 45°C and 40°C. If oil droplets form instead of a crystalline slurry, halt cooling, reheat to 60°C to redissolve, and reduce the subsequent cooling rate to 0.25°C/min.

  • Isolation and Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) n-heptane.

    • Causality: The wash solvent must be pre-chilled to prevent the dissolution of the purified cake while effectively displacing the impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum (< 50 mbar) at 40°C for 24 hours to constant weight.

Protocol B: Reactive Crystallization of the Hydrochloride Salt

For batches with highly structurally similar impurities, orthogonal purification via salt formation is required.

  • Dissolution: Dissolve the free base in 8 volumes of Isopropanol (IPA) at 50°C.

  • Reactive Nucleation: Add 1.05 molar equivalents of 5M HCl in IPA dropwise over 15 minutes.

    • Causality: Protonation of the N4-piperazine nitrogen drastically alters the molecular dipole, causing immediate supersaturation of the salt form in the moderately polar IPA. Neutral impurities remain highly soluble and are rejected into the mother liquor[4].

  • Aging: Stir the mixture at 50°C for 1 hour.

    • Validation Check: A thick, white crystalline slurry must form. If the slurry becomes too thick to maintain a vortex, add 2 additional volumes of IPA to ensure proper mass transfer.

  • Cooling & Isolation: Cool the reactor to 10°C at 1.0°C/min. Filter under vacuum and wash with 2 volumes of cold IPA. Dry under vacuum at 40°C.

Process Visualization

Crystallization N1 Crude API (4-benzyl-N-butylpiperazine -1-carboxamide) N2 Dissolution in EtOAc (60°C, 10 vol) N1->N2 N3 Hot Filtration (Clarification) N2->N3 N4 Anti-Solvent Addition (Heptane, Dropwise) N3->N4 N5 Controlled Cooling (0.5°C/min to 5°C) N4->N5 N6 Vacuum Filtration & Cake Wash N5->N6 N7 Vacuum Drying (40°C, 24h) N6->N7 N8 Pure Crystalline API (>99.5% Purity) N7->N8

Workflow for the anti-solvent crystallization of this compound.

References

  • US4987132A - Saturated heterocyclic carboxamide derivatives. Google Patents. 3

  • Structural Insights into Interaction Mechanisms of Alternative Piperazine-urea YEATS Domain Binders in MLLT1. PubMed Central. 1

  • Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. SciSpace. 2

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. IUCr Journals. 4

Sources

Application Note: Formulation Strategies for Low-Solubility Piperazine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine carboxamides represent a privileged scaffold in medicinal chemistry, frequently appearing in FAAH inhibitors, antipsychotics (e.g., cariprazine analogs), and kinase inhibitors. However, they present a distinct formulation challenge: they often exhibit "Brick Dust" behavior—high melting points (>200°C) and high crystal lattice energy due to intermolecular hydrogen bonding at the carboxamide moiety—combined with pH-dependent solubility driven by the piperazine ring.

This Application Note provides a decision-making framework and detailed protocols for formulating these compounds. We move beyond standard "shake-and-bake" screenings to focus on mechanistic strategies: Salt Engineering to exploit the piperazine basicity, and Amorphous Solid Dispersions (ASD) to disrupt the carboxamide lattice.

Physicochemical Profiling: The N1 vs. N4 Dichotomy

Before selecting a strategy, one must understand the molecular conflict within the scaffold.

  • The Crystallizing Anchor (N1 - Carboxamide): The nitrogen attached to the carbonyl (N1) is non-basic due to resonance. However, the amide group acts as a strong hydrogen bond donor/acceptor, driving the formation of a stable, high-energy crystal lattice. This is the root cause of poor intrinsic solubility (

    
    ).
    
  • The Solubilizing Handle (N4 - Distal Amine): The distal nitrogen (N4) retains basicity (typically pKa 6.5–8.5, depending on substitution). This is the primary "handle" for ionization.

Critical Assessment: If


 and 

, the drug is solubility-limited by crystal packing (Brick Dust). Strategy: Disruption of lattice (ASD) or Salt Formation.

If


 and 

, the drug is solvation-limited (Grease Ball). Strategy: Lipid-based formulations (SEDDS) or Cyclodextrins.

Strategy I: Salt Engineering (The First Line of Defense)

For piperazine carboxamides, salt formation is the most atom-efficient method to improve solubility. However, the high lattice energy of the parent molecule means that not all salts will improve solubility; some may form even more stable (and less soluble) crystals.

Mechanistic Insight

We target the N4 nitrogen . The goal is to select a counter-ion that not only protonates N4 but also introduces steric bulk or irregularity to lower the crystal lattice energy.

  • HCl/Mesylate: Standard choices, but often lead to high melting point salts that may not sufficiently improve dissolution rates.

  • Tosylate/Napsylate: Bulky counter-ions that can disrupt packing (lowering

    
    ) and provide a "surfactant-like" effect.
    
Protocol: Micro-Scale Salt Screening with Solubility Trigger

Objective: Identify a salt form with


 solubility of the free base.

Materials:

  • API (Piperazine Carboxamide free base)

  • Counter-ions (0.1 M solutions in THF/Ethanol): HCl, Methanesulfonic acid, p-Toluenesulfonic acid, L-Tartaric acid.

  • Solvent: Isopropanol (IPA) or Acetone (antisolvent crystallization is preferred).

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of API in the minimum volume of hot solvent (e.g., Acetone at 50°C).

  • Stoichiometric Addition: Add 1.05 equivalents of the counter-ion solution dropwise while stirring.

    • Note: For piperazines, avoid 2.0 equivalents initially to prevent hygroscopic di-salt formation unless the mono-salt fails.

  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Rapid cooling promotes amorphous precipitation (false positives).

  • Harvest & Dry: Filter solids and dry under vacuum at 40°C for 24 hours.

  • Validation (The "Golden" Check):

    • DSC: Look for a single, sharp melting endotherm distinct from the free base.

    • PLM (Polarized Light Microscopy): Confirm birefringence (crystallinity).

    • Solubility: Measure thermodynamic solubility in water (pH unadjusted) vs. Free Base.

Strategy II: Amorphous Solid Dispersions (ASD)[1][2][3]

When salt formation fails (e.g., salt disproportionates in water or


 remains too high), ASD is the requisite strategy. The goal is to "freeze" the molecule in a disordered, high-energy state using a polymer.
Polymer Selection for Piperazine Carboxamides
  • HPMCAS (Hypromellose Acetate Succinate): The "Gold Standard" for weak bases. It is acidic; ionic interactions between the polymer's succinate groups and the piperazine's basic nitrogen stabilize the amorphous phase and prevent recrystallization.

  • PVPVA (Copovidone): Good general solubility, but lacks the specific ionic stabilization of HPMCAS.

Protocol: Solvent-Controlled Spray Drying (Small Scale)

Rationale: Hot Melt Extrusion (HME) is risky for carboxamides due to potential thermal degradation at the high processing temperatures required to melt the crystal lattice. Spray drying is preferred.

Materials:

  • API[1][2]

  • Polymer: HPMCAS-M grade.

  • Solvent: Dichloromethane:Methanol (2:1 v/v) – Methanol is essential to solubilize the polar carboxamide.

Step-by-Step Workflow:

  • Feed Preparation:

    • Prepare a 10% w/w total solids solution.

    • Ratio: 25% Drug / 75% Polymer (Start conservative).

    • Ensure complete dissolution (sonicate if necessary).

  • Spray Drying Parameters (Büchi B-290 scale):

    • Inlet Temp: 85°C

    • Outlet Temp: 45–50°C (Must be

      
       above solvent boiling point but below polymer 
      
      
      
      ).
    • N2 Flow: 40 mm (Rotameter).

  • Secondary Drying:

    • Spray dried particles often retain solvent, which acts as a plasticizer and induces crystallization.

    • Crucial Step: Vacuum dry at 40°C for 48 hours immediately after collection.

  • Performance Test (Non-Sink Dissolution):

    • Medium: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

    • Dose: Equivalent to 10x saturation solubility of the crystalline drug.

    • Success Criteria: "Spring and Parachute" profile – rapid dissolution (Spring) followed by maintenance of supersaturation for >2 hours (Parachute).

Visualizations

Diagram 1: Formulation Decision Tree

A logic flow for selecting the correct technology based on thermal and ionization properties.

FormulationDecision Start Piperazine Carboxamide Candidate CheckTm Check Melting Point (Tm) & Lattice Energy Start->CheckTm HighTm Tm > 200°C (Brick Dust) CheckTm->HighTm ModTm Tm < 150°C (Grease Ball) CheckTm->ModTm CheckpKa Check pKa of N4 SaltScreen Salt Screening (Target N4) CheckpKa->SaltScreen pKa accessible HighTm->CheckpKa Lipid Lipid Formulation (SEDDS) ModTm->Lipid SaltSuccess Stable Salt formed? (Tm shift > 20°C) SaltScreen->SaltSuccess ASD Amorphous Solid Dispersion (Spray Drying) SaltSuccess->ASD No / Disproportionation FinalSalt Develop Salt Form SaltSuccess->FinalSalt Yes FinalASD Develop HPMCAS ASD

Caption: Decision matrix for piperazine carboxamides. High melting points drive the path toward Salts or ASDs.

Diagram 2: Salt Screening & Validation Workflow

The iterative process to ensure the selected salt actually improves developability.

SaltWorkflow Input Free Base (Piperazine Carboxamide) CounterIon Select Counter-ions (HCl, Mesylate, Tosylate) Input->CounterIon Solvent Solvent Selection (Acetone/EtOH) CounterIon->Solvent Crystallize Controlled Cooling (Avoid Amorphous ppt) Solvent->Crystallize Analyze Solid State Analysis (XRPD / DSC) Crystallize->Analyze Decision Is Crystal Unique? Analyze->Decision SolubilityTest Solubility & pH Stability Test Decision->SolubilityTest Yes (New Peaks) Reject Reject (Polymorph/Solvate) Decision->Reject No (Free Base) SolubilityTest->Input Poor Solubility (Loop Back)

Caption: Micro-scale salt screening workflow emphasizing solid-state verification before solubility testing.

Data Presentation: Comparative Formulation Performance

When evaluating your formulation, compile data into the following matrix to justify selection.

ParameterFree Base (Crystalline)HCl Salt (Crystalline)HPMCAS ASD (Amorphous)
Melting Point (

)
215°C240°C

= 110°C (Glass Transition)
Equilibrium Solubility (

)
< 1

g/mL
50

g/mL
N/A (Supersaturated)
Dissolution (

)
2

g/mL
120

g/mL
450

g/mL
Stability (40°C/75% RH) StableHygroscopicStable (if packaged with desiccant)
Primary Risk BioavailabilityDisproportionation in stomachRecrystallization over time

References

  • Triclinic Labs. (2023).[3] Rapid Development of an Amorphous Solid Dispersion (ASD) – Nifedipine Case Study.[3] (Illustrates high melting point strategy). Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2019). Amorphous Solid Dispersions of Weak Bases With pH-dependent Soluble Polymers.[4] (Mechanism of HPMCAS with weak bases). Retrieved from [Link]

  • Crystal Growth & Design. (2012). Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Microwave-assisted synthesis of 4-benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Rapid and Efficient Synthesis of 4-benzyl-N-butylpiperazine-1-carboxamide via Microwave-Assisted Organic Synthesis (MAOS)

Abstract

This application note presents a detailed protocol for the synthesis of this compound, a member of the pharmacologically significant piperazine carboxamide class. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers substantial advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[1][2] We provide a comprehensive guide covering the reaction mechanism, a step-by-step experimental protocol, data on parameter optimization, and expected analytical characterization. This document is intended for researchers and scientists in medicinal chemistry and drug development seeking efficient and sustainable synthetic methodologies.

Introduction: The Significance of Piperazine Carboxamides & MAOS

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives, particularly N-substituted piperazine carboxamides, exhibit a wide spectrum of biological activities, including potential applications in treating pain, anxiety, and other CNS disorders.[3][4] The target molecule, this compound, belongs to this important class of compounds.

Traditional synthetic routes often require prolonged reaction times under reflux conditions, leading to higher energy consumption and the potential for thermal degradation and side-product formation.[5][6][7] Microwave-Assisted Organic Synthesis (MAOS) emerges as a superior alternative. MAOS utilizes the ability of polar molecules to transform electromagnetic energy into heat through mechanisms of dipolar polarization and ionic conduction.[8][9][10] This process results in rapid, uniform, and efficient volumetric heating of the reaction mixture, often leading to dramatic rate enhancements and cleaner reaction profiles.[2][11]

The core advantages of this microwave-assisted approach include:

  • Accelerated Reaction Rates: Reducing synthesis time from hours to mere minutes.[8]

  • Increased Yields and Purity: Minimizing side reactions and thermal decomposition.[2][10]

  • Energy Efficiency: Heating the reactants directly, not the vessel, which aligns with green chemistry principles.[2]

  • Reproducibility: Precise control over temperature and pressure ensures high reproducibility.

Reaction Principle and Synthetic Strategy

The synthesis of this compound is achieved through the nucleophilic addition of 1-benzylpiperazine to butyl isocyanate.

Overall Reaction Scheme:


Image representing the chemical reaction: 1-benzylpiperazine reacts with butyl isocyanate to yield this compound.

The reaction proceeds via the attack of the secondary amine of the piperazine ring on the electrophilic carbon of the isocyanate group, forming a stable carboxamide bond. Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and intermediates, overcoming the activation energy barrier more effectively than conventional methods.[9]

Below is a diagram outlining the complete experimental workflow.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 1-benzylpiperazine, butyl isocyanate, and solvent in microwave vessel seal Seal the vessel and place in microwave cavity reagents->seal program Set Parameters: Temp: 120°C Time: 10 min Power: Dynamic seal->program irradiate Initiate Microwave Irradiation program->irradiate cool Cool vessel to room temperature irradiate->cool concentrate Concentrate crude mixture under reduced pressure cool->concentrate purify Purify via flash column chromatography concentrate->purify characterize Characterize product by NMR, MS, and IR purify->characterize final_product Pure 4-benzyl-N-butylpiperazine- 1-carboxamide characterize->final_product

Caption: Experimental workflow from reagent preparation to final product analysis.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
1-Benzylpiperazine≥98%Sigma-Aldrich, Acros
Butyl isocyanate≥98%Sigma-Aldrich, TCI
1,4-Dioxane (Anhydrous)≥99.8%, DriSolv®EMD Millipore
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
10 mL Microwave Process Vials-CEM, Biotage

3.2. Equipment

  • Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Magnetic stir bars

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI-MS)

3.3. Safety Precautions

  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Butyl isocyanate is toxic and a lachrymator; handle with extreme care.

  • Microwave reactions are performed in sealed vessels under pressure. Never exceed the recommended volume or pressure limits for the vessel.

3.4. Step-by-Step Synthesis Procedure

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-benzylpiperazine (1.0 mmol, 176 mg).

  • Reagent Addition: Add 3 mL of anhydrous 1,4-dioxane to dissolve the starting material. Following this, add butyl isocyanate (1.1 mmol, 109 mg, 1.1 eq) dropwise to the stirred solution.

  • Vessel Sealing: Securely cap the vial using a crimper.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use a pre-stirring time of 15 seconds)

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic (PowerMax as needed)

    • Absorption Level: Normal

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before removal.

  • Work-up: Open the vial carefully. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) as the eluent.

  • Final Product: Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield this compound as a colorless oil or white solid.

Optimization and Mechanistic Discussion

The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. A systematic optimization was performed to maximize the yield of the target compound.

4.1. Rationale for Microwave Approach Conventional heating relies on conduction and convection, which heats the vessel first, leading to a temperature gradient and potentially slower, less controlled reactions.[2] Microwave energy, however, couples directly with polar molecules like the reactants and solvent, ensuring rapid and uniform heating throughout the bulk of the solution.[8][9] This instantaneous, localized heating dramatically accelerates the reaction, as predicted by the Arrhenius equation, while minimizing the time available for side-product formation.

4.2. Parameter Optimization The choice of solvent, temperature, and reaction time are critical for a successful outcome. 1,4-Dioxane was chosen as the solvent due to its high boiling point and good microwave absorption properties.

Table 1: Optimization of Reaction Conditions

EntryTemperature (°C)Time (min)Yield (%)Observations
1801065Incomplete conversion
21001088Significant improvement
3 120 10 95 Optimal conditions, clean conversion
41401094No significant improvement, slight darkening
5120582Incomplete conversion
61201595No improvement over 10 minutes

The data clearly indicates that a temperature of 120°C for 10 minutes provides the optimal balance between reaction rate and product purity.

G center_node Reaction Outcome (Yield & Purity) temp Temperature temp->center_node Directly Affects Rate time Time time->center_node Determines Conversion solvent Solvent Polarity solvent->center_node Impacts Heating Efficiency

Caption: Key parameters influencing the outcome of the microwave-assisted synthesis.

Product Characterization

The identity and purity of the synthesized this compound were confirmed by spectroscopic methods. The expected data is consistent with characterization data reported for similar N,N'-substituted piperazines.[12][13]

Table 2: Expected Analytical Data

AnalysisExpected Result
Appearance Colorless oil or white solid
¹H NMR δ (ppm, CDCl₃): 7.35-7.25 (m, 5H, Ar-H), 4.35 (t, 1H, NH), 3.50 (s, 2H, Ar-CH₂), 3.35 (t, 4H, piperazine-H), 3.20 (q, 2H, NH-CH₂), 2.45 (t, 4H, piperazine-H), 1.50 (m, 2H, CH₂), 1.35 (m, 2H, CH₂), 0.90 (t, 3H, CH₃)
¹³C NMR δ (ppm, CDCl₃): 158.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 63.0 (Ar-CH₂), 53.0 (piperazine-C), 45.0 (piperazine-C), 41.0 (NH-CH₂), 32.0 (CH₂), 20.0 (CH₂), 13.5 (CH₃)
MS (ESI+) m/z: 276.2 [M+H]⁺

Conclusion

This application note demonstrates a robust, rapid, and high-yielding protocol for the synthesis of this compound using microwave irradiation. The method reduces the reaction time from many hours to just 10 minutes, achieving a yield of 95% under optimized conditions. This MAOS protocol serves as an excellent example of applying green chemistry principles to accelerate research and development in medicinal chemistry, providing a highly efficient pathway to valuable chemical entities.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Theory of Microwave Heating for Organic Synthesis.
  • A Review on: A significance of microwave assist technique in green chemistry.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.
  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines.
  • Ammonium Zincates as Catalysts for the Microwave- Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines. AIR Unimi.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Taylor & Francis Online. [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other conditions.
  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
  • Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides. PubMed. [Link]

  • Microwave assisted organic synthesis (MAOS).
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-benzyl-N-butylpiperazine-1-carboxamide

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. The information provided herein is based on established physicochemical principles and field-proven strategies for poorly soluble compounds.

Compound Profile & Expected Challenges

This compound is a molecule with structural features that predict low aqueous solubility. Its key components—a benzyl group, a butyl group, and a piperazine core—contribute to its significant lipophilicity. The presence of the piperazine ring, however, introduces basic nitrogens that can be protonated, suggesting that solubility will be highly dependent on pH.[1][2]

Based on its structure, the compound is likely to be a weak base. Molecules of this type often exhibit poor water solubility at neutral or alkaline pH but can become significantly more soluble in acidic conditions where the piperazine nitrogens are protonated.[1][3] This pH-dependent solubility is a critical factor to consider in all experimental designs.[4]

Predicted Physicochemical Properties (based on similar structures):

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight~303.44 g/mol High molecular weight can negatively impact solubility.
logP (Lipophilicity)> 3.0Indicates high lipophilicity and preference for non-polar environments over aqueous media.
pKa (Basic)7.0 - 9.0 (for piperazine nitrogens)The compound will be largely un-ionized and poorly soluble in neutral/basic pH but will ionize and become more soluble in acidic pH.[1]
Intrinsic Solubility (S₀)Low (likely < 10 µg/mL)The inherent solubility of the un-ionized form is expected to be very low.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my compound "crashing out" of my phosphate-buffered saline (PBS) solution at pH 7.4?

A1: This is expected behavior for a weakly basic compound like this compound. At a physiological pH of 7.4, which is near or above the compound's pKa, the majority of the molecules are in their neutral, un-ionized form.[1][2] This form is significantly less soluble in water, leading to precipitation. To maintain solubility in aqueous buffers, you must work at a pH below the compound's pKa.

Q2: I'm starting my experiments. What is the best "all-purpose" solvent for making a high-concentration stock solution?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard choice. It is a powerful, water-miscible organic solvent capable of dissolving most drug-like molecules at high concentrations (typically 10-50 mM). Always prepare your initial stock in 100% DMSO and then dilute it into your aqueous experimental medium. Be mindful that the final DMSO concentration in your assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts.

Q3: Is this compound likely to have good oral bioavailability?

A3: Not without formulation improvements. Poor aqueous solubility is a major barrier to oral absorption and often leads to low and variable bioavailability.[5][6] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[] Given its predicted low solubility, significant formulation strategies would be required to enhance its dissolution rate and absorption.

Systematic Troubleshooting Guide

This section provides a systematic approach to resolving specific solubility problems. The workflow emphasizes starting with the simplest and most effective methods first.

Visual Workflow for Troubleshooting

G start Issue: Compound Insoluble in Aqueous Medium ph_mod Strategy 1: pH Adjustment (Acidification) start->ph_mod Is the compound a weak base? cosolvent Strategy 2: Use of Co-solvents ph_mod->cosolvent pH adjustment is insufficient or not compatible with assay. sub_ph Lower buffer pH to < 6.0 (e.g., Acetate or Citrate buffer) ph_mod->sub_ph complexation Strategy 3: Complexation Agents cosolvent->complexation Co-solvent concentration is too high or causes assay interference. sub_cosolvent Add 1-10% Ethanol, Propylene Glycol, or PEG 400 to aqueous buffer. cosolvent->sub_cosolvent sub_complex Incorporate Cyclodextrins (e.g., HP-β-CD) into the medium. complexation->sub_complex end_node Solubility Achieved sub_ph->end_node sub_cosolvent->end_node sub_complex->end_node

Caption: A step-by-step decision tree for addressing solubility issues.

Q&A Troubleshooting Protocols

Q: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (pH 7.4). What is the first thing I should try?

A: The first and most effective strategy is pH modification.

  • Causality: As a weak base, the compound's piperazine moiety can be protonated in an acidic environment. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[1][8] The goal is to lower the pH of the aqueous solution to at least 1-2 units below the compound's pKa.

  • Step-by-Step Protocol (pH Adjustment):

    • Determine Target pH: Assuming a pKa between 7.0-9.0, a target pH of 5.0 to 6.0 is a good starting point.

    • Select Appropriate Buffer: Instead of PBS (pH 7.4), use a buffer system that is effective in the acidic range, such as a citrate buffer (pKa ~4.76, 6.4) or an acetate buffer (pKa ~4.76).

    • Preparation: Prepare your desired buffer at the target pH (e.g., 50 mM sodium acetate, pH 5.5).

    • Dilution: Add a small aliquot of your high-concentration DMSO stock solution to the acidic buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

    • Observation: Observe the solution for any signs of precipitation (cloudiness, particulates). If solubility is achieved, you can proceed with your experiment, ensuring all subsequent dilutions use this validated acidic buffer system.

Q: pH adjustment is not an option due to my biological assay's constraints. What is my next best option?

A: The next strategy is to use co-solvents.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more "hospitable" to lipophilic molecules like yours by reducing the energy required to create a cavity for the solute, thus increasing solubility.[][11]

  • Step-by-Step Protocol (Co-solvent Screening):

    • Select Co-solvents: Common, biocompatible co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9][12]

    • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your required buffer (e.g., PBS, pH 7.4) containing increasing percentages of your chosen co-solvent (e.g., 2%, 5%, 10%, 20% v/v).

    • Test Solubility: Add your DMSO stock to each co-solvent mixture to achieve the desired final concentration. Vortex and visually inspect for precipitation.

    • Determine Optimal Concentration: Identify the lowest percentage of co-solvent that maintains the compound's solubility. Using the minimum effective concentration is crucial to minimize potential interference with your biological assay.

  • Co-solvent Selection Table:

Co-solventTypical Starting % (v/v)Notes
Ethanol5-10%Commonly used, but can have effects on cell-based assays at higher concentrations.[12]
Propylene Glycol5-15%Good solubilizing power and generally well-tolerated in many assays.[9]
PEG 40010-20%Effective for highly lipophilic compounds; can be more viscous.[12]

Q: I still see precipitation even with 20% co-solvent, and I'm concerned about assay interference. Is there a more advanced method?

A: Yes, the next strategy involves using complexation agents, specifically cyclodextrins.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate the lipophilic parts of a drug molecule (like the benzyl and butyl groups) into their central cavity, effectively shielding them from the aqueous environment.[15][16] This "inclusion complex" has a hydrophilic exterior, rendering the entire assembly water-soluble.[17]

  • Mechanism of Cyclodextrin Solubilization:

    G cluster_0 Before Complexation cluster_1 After Complexation A Poorly Soluble Drug (Hydrophobic Core) B Water (Polar Environment) A->B Precipitation C Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) D Water-Soluble Inclusion Complex C->D Encapsulation Drug_in_CD Drug

    Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

  • Step-by-Step Protocol (Cyclodextrin Formulation):

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[13]

    • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

    • Form the Complex: Add your compound (either from a DMSO stock or as a solid) to the cyclodextrin solution.

    • Equilibrate: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

    • Clarify and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Analyze the filtrate (e.g., by HPLC-UV) to determine the concentration of the solubilized compound.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol allows for a rapid assessment of solubility under various conditions (e.g., different pH buffers, co-solvent concentrations).[18][19] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.

  • Principle: A serial dilution of the compound in DMSO is added to the aqueous buffer in a 96-well plate. Precipitation is detected by an increase in light scattering, measured using a nephelometer.[20] Alternatively, after incubation and filtration/centrifugation, the concentration in the supernatant can be measured by UV-Vis spectroscopy.[18][19]

  • Materials:

    • Test Compound Stock: 10 mM in 100% DMSO.

    • Aqueous Buffers: e.g., pH 5.0 Acetate, pH 7.4 PBS.

    • 96-well clear bottom plates.

    • Plate reader with nephelometry or UV-Vis absorbance capability.

  • Procedure (Nephelometry Method):

    • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., from 200 µM down to 1.56 µM). Keep the volume low (e.g., 5 µL per well).

    • Add Buffer: Rapidly add 95 µL of your chosen aqueous buffer to each well. This brings the final volume to 100 µL and the final DMSO concentration to 5%.

    • Incubate: Shake the plate for 2 hours at room temperature to allow the system to equilibrate.

    • Measure: Read the plate on a nephelometer to measure light scattering in each well.[20]

    • Data Analysis: Plot the light scattering units against the compound concentration. The point at which the scattering signal sharply increases above the baseline indicates the kinetic solubility limit.

References

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • PubChem. 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide. National Center for Biotechnology Information. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [Link]

  • Larsen, J., et al. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubChem. 1-Benzylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Saudi Pharmaceutical Journal, 31(7), 101679. [Link]

  • Ferreira, L., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(7), 1999. [Link]

  • Slideshare. PH and Solvent Effect on Drug Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Varela, J., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. ResearchGate. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • Sanphui, P., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 2149-2160. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 10(12), 1-8.
  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2390. [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Hoffman Fine Chemicals. CAS 629625-93-0 | Benzyl 4-iso-butylpiperazine-1-carboxylate. [Link]

  • Parshad, A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2848-2857. [Link]

  • Fomitcheva, Y. A., et al. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. International Journal of Molecular Sciences, 24(15), 12215. [Link]

  • Garg, V., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • MDPI. (2024). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. [Link]

  • Fomitcheva, Y. A., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2496. [Link]

  • Parker, T. (2024). Why pH matters in pharmaceuticals: Keeping our medications safe and effective. European Pharmaceutical Review. [Link]

  • Singh, S., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 110-118.
  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Proclinical. (2024). How does pH affect drug delivery?. [Link]

Sources

Identifying degradation products of 4-benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating 4-benzyl-N-butylpiperazine-1-carboxamide. The following content provides in-depth troubleshooting advice and frequently asked questions regarding the identification and characterization of its degradation products. Our approach is grounded in established principles of medicinal chemistry and analytical science to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic and degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to several degradation pathways common to N-substituted piperazines, benzylamines, and carboxamides. The principal routes of degradation involve oxidative and hydrolytic processes. Key metabolic reactions for piperazine-containing drugs include N-dealkylation, N-oxidation, hydroxylation, and ring cleavage[1]. For this specific molecule, we anticipate:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzyl ring, most commonly at the para-position, is a major metabolic route for many drugs containing phenyl groups[2][3][4]. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes[3][5].

  • N-Debenzylation: Oxidative cleavage of the bond between the benzylic carbon and the piperazine nitrogen is a well-documented pathway for benzylpiperazine derivatives[6][7][8]. This would yield N-butylpiperazine-1-carboxamide and benzaldehyde, with the latter likely being further oxidized to benzoic acid[8][9][10].

  • Amide Hydrolysis: The carboxamide bond is susceptible to cleavage, particularly under acidic or basic conditions, a common degradation pathway for many pharmaceuticals[11][12][13][14]. This reaction would yield 4-benzylpiperazine and butylamine.

  • Piperazine Ring Oxidation & Cleavage: The piperazine moiety itself can be metabolically degraded through oxidation or ring opening, leading to the formation of ethylenediamine derivatives[1][15][16].

  • N-Oxidation: The nitrogen atoms within the piperazine ring can be oxidized to form N-oxides, a common metabolic fate for tertiary amines[17].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the analysis of this compound and its degradants.

Q2: I've observed an unexpected peak in my chromatogram during a stability study. How can I begin to identify this unknown degradant?

Identifying unknown peaks is a critical step in stability testing. A systematic approach using mass spectrometry is highly recommended[18].

  • Initial Step: Determine the Molecular Weight. Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight. Compare this to the parent compound's mass.

    • A mass increase of +16 Da strongly suggests oxidation. This could be aromatic hydroxylation on the benzyl ring or N-oxidation of a piperazine nitrogen[2][17].

    • A mass decrease of -90 Da (loss of C7H6) would point towards N-debenzylation.

    • A mass decrease of -99 Da (loss of C5H9NO) suggests amide hydrolysis resulting in the 4-benzylpiperazine fragment.

  • Next Step: Structural Fragmentation. Perform tandem mass spectrometry (MS/MS) on the unknown peak's parent ion. The resulting fragmentation pattern provides structural information. For example, the loss of a butyl group or a benzyl group in the MS/MS spectrum can help confirm the structure of a degradant.

Q3: My HPLC method doesn't resolve the parent compound from its degradation products. What are my optimization options?

Poor resolution is a common issue, especially with structurally similar degradants. Method optimization is key.

  • Mobile Phase pH: The pH of your mobile phase is critical for basic compounds like piperazines. Small adjustments can significantly alter retention times and peak shapes[18].

  • Column Chemistry: While a C18 column is a versatile starting point, it may not provide the necessary selectivity. Consider alternative stationary phases like a Phenyl-Hexyl column (for aromatic interactions with the benzyl group) or a Cyano column for different dipole-dipole interactions[18].

  • Gradient Elution: If an isocratic method fails, implementing a gradient elution—where the mobile phase composition changes over the run—can often resolve closely eluting peaks[18].

Q4: Why am I seeing a loss of the parent compound without the appearance of corresponding degradation peaks in my forced degradation study?

This scenario can be perplexing and points to several possibilities:

  • Formation of Non-UV-Active Products: Some degradation pathways, like extensive ring cleavage, may produce small, non-aromatic fragments that do not absorb UV light at your detection wavelength. Analysis with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is essential.

  • Precipitation: Changes in pH during hydrolytic stress studies can cause the parent compound or its degradants to precipitate out of solution, leading to an apparent loss of mass balance. Ensure your sample remains fully dissolved before injection.

  • Formation of Volatile Products: Degradation could yield volatile compounds, such as benzaldehyde from N-debenzylation, which may be lost from the sample, especially under thermal stress[8]. Headspace GC-MS analysis could be used to investigate this.

Predicted Degradation Products Summary

The following table summarizes the most probable degradation products of this compound based on established chemical principles.

Degradation Product NameMolecular FormulaΔ Mass (Da)Probable Formation Condition
Parent Compound C16H25N3O275.39-
4-(4-hydroxybenzyl)-N-butylpiperazine-1-carboxamideC16H25N3O2+16Oxidative (e.g., H2O2, metabolic)
This compound-N-oxideC16H25N3O2+16Oxidative (e.g., H2O2, metabolic)
N-butylpiperazine-1-carboxamideC9H19N3O-90Oxidative (N-Debenzylation)
4-BenzylpiperazineC11H16N2-99Hydrolytic (Acid/Base)
BenzaldehydeC7H6O(Fragment)Oxidative (N-Debenzylation)
ButylamineC4H11N(Fragment)Hydrolytic (Acid/Base)

Visualized Degradation & Analytical Workflow

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation routes for this compound.

G cluster_ox Oxidative Degradation cluster_hy Hydrolytic Degradation parent This compound (C16H25N3O) hydroxylation Aromatic Hydroxylation Product (+16 Da) parent->hydroxylation +[O] (e.g., CYP450) debenzylation N-Debenzylation Product (N-butylpiperazine-1-carboxamide) parent->debenzylation +[O] (Cleavage) n_oxide N-Oxide Product (+16 Da) parent->n_oxide +[O] hydrolysis Amide Hydrolysis Product (4-Benzylpiperazine) parent->hydrolysis H2O (Acid/Base) cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification start Forced Degradation (Acid, Base, Oxidative, Thermal) sample_prep Dilution & Filtration start->sample_prep lcms LC-MS Analysis (Detect Parent & Degradants) sample_prep->lcms msms Tandem MS (MS/MS) (Fragment for Structure) lcms->msms id Structure Elucidation (Confirm Degradant Identity) msms->id

Caption: Standard analytical workflow for degradant identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation.[19]

Materials:

  • This compound

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 30% Hydrogen Peroxide (H2O2) (for oxidation)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in Methanol).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 1 M HCl.

    • Heat at 60-80°C for a predetermined time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 1 M NaOH.

    • Keep at room temperature or heat gently (e.g., 40-60°C) for a predetermined time.

    • At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3-30% H2O2.

    • Keep at room temperature, protected from light, for a predetermined time.

    • Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for several days.[14]

    • Also, store the stock solution at a high temperature (e.g., 80°C).

    • Sample periodically for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) alongside a non-degraded control sample.

Protocol 2: HPLC-MS/MS Method for Analysis

Objective: To separate the parent compound from its degradation products and enable their identification by mass spectrometry.

Instrumentation & Columns:

  • HPLC system with a UV or PDA detector, coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-22 min: Equilibrate at 10% B

  • Injection Volume: 5-10 µL

MS Parameters (Example for a Quadrupole MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan (e.g., m/z 100-500) to find parent and degradant masses.

  • Product Ion Scan (MS/MS): For selected parent masses, perform fragmentation to obtain structural data.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Heykants, J., et al. (1975). The Metabolism of Cinnarizine and Flunarizine. Arzneimittel-Forschung, 25(5), 760-766.
  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]

  • Al-Ghananeem, A. M. (2019). Metabolic Changes of Drugs and Related Organic Compounds. IntechOpen. [Link]

  • Adachi, S., et al. (2003). Oxidative deamination of benzylamine by glycoxidation. Bioorganic & Medicinal Chemistry Letters, 13(7), 1261-1264. [Link]

  • ResearchGate. (2021). Recent advances in the oxidative conversion of benzylamines. ResearchGate. [Link]

  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]

  • ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-559. [Link]

  • ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • Al-Ghananeem, A. M. (2018). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 23(9), 2153. [Link]

  • Chemistry LibreTexts. (2021). Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • Meena, & Sharma, P. K. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114(2), 127-135. [Link]

  • Al-Ghananeem, A. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2125. [Link]

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • University of Mauritius Research Journal. (2012). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. University of Mauritius. [Link]

  • JoVE. (2025). Phase I Reactions: Hydrolytic Reactions. JoVE. [Link]

  • Al-Ghananeem, A. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2125. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • ACS Publications. (2003). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. ResearchGate. [Link]

  • SOFT. (n.d.). Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Society of Forensic Toxicologists. [Link]

  • PHF Science. (2010). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PHF Science. [Link]

  • Semantic Scholar. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2021). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]

  • Islamic University - Faculty of Pharmacy. (n.d.). Oxidative Reactions. [Link]

  • Sharlow, E. R., et al. (2017). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases, 3(11), 834-847. [Link]

  • Scribd. (n.d.). Thermal Degradation of Piperazine and Its Structur. Scribd. [Link]

  • Vandeput, M., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 19(20), 5969-5972. [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

  • ResearchGate. (2013). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • University of Texas at Austin. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. [Link]

  • ResearchGate. (n.d.). Benzylpiperazine: “A Messy Drug”. ResearchGate. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Journal of Chromatographic Science. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • PubMed. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ResearchGate. (2025). Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. ResearchGate. [Link]

Sources

Optimizing HPLC separation conditions for piperazine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Methods Support Portal. Piperazine carboxamide derivatives are highly versatile pharmacophores utilized in diverse drug discovery programs (e.g., HIV protease inhibitors, Angiotensin II antagonists). However, the presence of basic nitrogen atoms within the piperazine ring introduces significant chromatographic challenges, most notably secondary interactions with stationary phases.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve robust, reproducible separations.

Module 1: Diagnostic Workflows & Mechanistic Causality

Before altering your analytical method, it is critical to diagnose the root cause of poor chromatography. The workflow below outlines the standard diagnostic path for basic analytes.

DiagnosticWorkflow Start Analyze Piperazine Carboxamide Peak Check Calculate USP Tailing Factor (T) at 5% Height Start->Check Decision Is T > 1.5? Check->Decision Tailing Secondary Silanol Interactions Detected Decision->Tailing Yes Pass Optimal Symmetry Proceed to Validation Decision->Pass No Fix1 Lower Mobile Phase pH to < 3.0 Tailing->Fix1 Fix2 Switch to End-capped or Polar-Embedded Column Tailing->Fix2

Caption: Diagnostic workflow for resolving peak tailing in piperazine carboxamide HPLC analysis.

The Causality of Peak Tailing in Basic Analytes

Piperazine carboxamides contain secondary or tertiary amines. At a mid-range mobile phase pH (pH 4.0–8.0), these nitrogen atoms are protonated and carry a positive charge. Concurrently, traditional silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 3.0, free silanols become ionized (Si-O⁻) and act as acidic ion-exchange sites [1].

When the protonated piperazine travels through the column, it experiences two distinct retention mechanisms:

  • Hydrophobic partitioning with the C18/C8 alkyl chains (the intended mechanism).

  • Electrostatic ion-exchange with the ionized silanols (the parasitic mechanism).

Because the ion-exchange kinetics are slower and the silanol sites are easily overloaded, the trailing edge of the peak is elongated, resulting in severe peak tailing [2].

Mechanism Analyte Piperazine Ring (Protonated Amine N+) Interaction Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanol (Ionized Si-O⁻) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result

Caption: Mechanism of ion-exchange interactions causing peak tailing between amines and silanols.

Module 2: Core Troubleshooting (FAQs)

Q: My piperazine carboxamide peak has an asymmetry factor (As) of 2.4. How can I correct this? A: You must eliminate the secondary ion-exchange mechanism. You have three primary avenues:

  • Lower the Mobile Phase pH: Adjust the pH to < 3.0 using formic acid or phosphate buffer. This fully protonates the residual silanols back to neutral Si-OH, neutralizing their ion-exchange capacity [3].

  • Raise the Mobile Phase pH: Adjust the pH to > 10.0 using ammonium hydroxide. This deprotonates the piperazine nitrogen, rendering the analyte neutral. Note: This requires a high-pH tolerant column (e.g., hybrid organic-inorganic silica or polymer-based).

  • Use a Polar-Embedded Column: Switch to an amide or cyano-embedded stationary phase. The embedded polar groups create a hydration layer that sterically and electrostatically shields the basic analyte from residual silanols [1].

Q: I am using a "fully end-capped" C18 column, but I still see tailing. Why? A: End-capping involves reacting residual silanols with a small silane (e.g., trimethylchlorosilane). However, due to steric hindrance, end-capping is never 100% efficient; it typically only neutralizes about 50% of available silanols [3]. The highly basic nature of piperazine derivatives means that even trace amounts of highly acidic "free" silanols will cause tailing [2].

Q: My derivative is highly polar and elutes in the void volume (k' < 1) on my C18 column. What is the alternative? A: The addition of the carboxamide group increases the hydrophilicity of the piperazine scaffold. If reversed-phase liquid chromatography (RPLC) fails to provide adequate retention, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), allowing polar compounds to partition into a water-enriched layer on the silica surface [4].

Module 3: Self-Validating Experimental Protocols

Protocol: Low-pH Mobile Phase Optimization for Basic Piperazines

Objective: Suppress silanol ionization to achieve Gaussian peak shapes (As < 1.5) while ensuring the system validates its own performance.

  • Step 1: System Baseline Establishment. Purge the HPLC system with 50:50 Water:Acetonitrile (v/v) to remove trace salts from previous buffers.

  • Step 2: Buffer Preparation. Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane. (Note: If downstream detection is LC-MS, substitute with 0.1% Formic Acid or 10 mM Ammonium Formate adjusted to pH 2.8).

  • Step 3: Column Equilibration. Install a high-purity, end-capped C18 column designed for low-pH stability. Equilibrate with 95% Buffer / 5% Acetonitrile at 1.0 mL/min for a minimum of 20 column volumes.

  • Step 4: Self-Validation (Void Volume Check). Inject a neutral, unretained marker (e.g., uracil). Record the retention time (

    
    ). This validates the column's internal fluidic volume and confirms the absence of dead-volume dispersion.
    
  • Step 5: Analyte Injection. Inject the piperazine carboxamide sample. Calculate the retention factor (

    
    ). Ensure 
    
    
    
    to guarantee the analyte is sufficiently interacting with the stationary phase.
  • Step 6: Tailing Factor Validation. Calculate the USP Tailing Factor (

    
    ) at 5% peak height. If 
    
    
    
    , verify the mobile phase pH has not drifted, or decrease the injection volume by 50% to rule out mass overload [3].

Module 4: Quantitative Data Summaries

Table 1: Stationary Phase Selection Guide for Piperazine Derivatives
Phase TypeSilanol ActivitypH RangeBest Application
Standard C18 (Type A Silica) High2.0 - 8.0Not recommended for basic piperazines (severe tailing).
End-capped C18 (Type B Silica) Low2.0 - 9.0General RPLC for moderately polar piperazines at low pH.
Polar-Embedded (Amide/Cyano) Very Low2.0 - 8.0Piperazines exhibiting tailing on standard C18; alternative selectivity.
Hybrid Silica C18 Extremely Low1.0 - 12.0High-pH separations (pH > 10) to deprotonate basic nitrogens.
HILIC (Bare Silica/Zwitterionic) N/A (Aqueous Layer)2.0 - 8.0Highly polar piperazine carboxamides with no retention on C18.
Table 2: Buffer Selection Guide (LC-UV vs. LC-MS)
Buffer SystemOptimal pH RangeMS Compatible?Notes for Piperazine Analysis
Potassium Phosphate 2.1 - 3.1 & 6.2 - 8.2NoExcellent buffering capacity at low pH; suppresses silanols effectively.
Formic Acid (0.1%) ~ 2.7YesStandard for LC-MS; provides low pH but weak buffering capacity.
Ammonium Formate 2.8 - 4.8YesGood alternative to formic acid when strict pH control is needed for LC-MS.
Ammonium Hydroxide 8.5 - 10.5YesUsed with hybrid columns to deprotonate piperazine, eliminating tailing.

References

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |[Link]

  • How to Reduce Peak Tailing in HPLC? | Phenomenex |[Link]

  • Peak Tailing in HPLC | Element Lab Solutions |[Link]

  • Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible... | ResearchGate |[Link]

Sources

Technical Support Center: Overcoming Hygroscopic Challenges in 4-Benzyl-N-butylpiperazine-1-carboxamide Storage

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation and handling bottlenecks associated with moisture-sensitive active pharmaceutical ingredients (APIs) and intermediates. 4-Benzyl-N-butylpiperazine-1-carboxamide (CAS 118133-23-6) presents a unique set of physicochemical challenges. The presence of the piperazine ring, combined with the carboxamide moiety, creates a highly favorable environment for intermolecular hydrogen bonding with atmospheric water molecules[1].

This inherent hygroscopicity can lead to 2[2], chemical degradation, and significant downstream handling issues[3]. This guide provides a mechanistic understanding of these challenges, along with field-proven, self-validating protocols to ensure scientific integrity during your experiments.

Section 1: The Causality of Moisture Uptake

To effectively mitigate moisture uptake, we must first understand the structural causality. The piperazine heterocycle is notoriously4[4]. The nitrogen atoms act as strong hydrogen-bond acceptors, while the carboxamide group provides both donor and acceptor sites.

When exposed to ambient humidity, atmospheric moisture adsorbs onto the crystal surface, subsequently1[1]. This process disrupts the intermolecular forces holding the crystalline structure together, lowering the glass transition temperature (Tg) and often resulting in deliquescence—the liquefaction of the solid in its own absorbed water[2].

MoisturePathway A Atmospheric Moisture (H2O Vapor) C Hydrogen Bonding (Amide & Piperazine N) A->C Adsorption B 4-benzyl-N-butylpiperazine -1-carboxamide B->C Surface Exposure D Crystal Lattice Disruption C->D Ingress E Deliquescence & Caking D->E Phase Transition

Fig 1. Mechanistic pathway of moisture-induced deliquescence in piperazine carboxamides.

Section 2: Troubleshooting & FAQs

Q1: My batch of this compound has turned into a sticky, caked resin. Why did this happen, and is the compound ruined? A: This is a classic manifestation of deliquescence caused by exceeding the compound's Critical Relative Humidity (CRH)[2]. When the ambient relative humidity (RH) surpasses the CRH, the moisture sorption rate accelerates exponentially, leading to capillary condensation between particles and eventual 3[3]. The compound is not necessarily chemically degraded, but its physical state has changed. You can recover it using the Vacuum Drying Protocol detailed in Section 3, provided hydrolysis has not occurred.

Q2: How can I ensure accurate dosing when weighing this compound, given that it rapidly absorbs moisture on the balance? A: Hygroscopic materials compromise dosing accuracy because the mass you record includes an unknown percentage of water[2]. To establish a self-validating weighing system, you must eliminate the variable of ambient moisture. Weighing must be conducted inside a controlled glovebox (RH < 5%) using the "weighing-by-difference" method. If a glovebox is unavailable, use a tared, sealed weighing boat: tare the vessel closed, add the compound rapidly, seal it, and record the final mass.

Q3: Does the storage temperature affect the hygroscopicity of the compound? A: Yes. Piperazine derivatives are typically recommended to be5[5]. However, cold storage introduces a secondary risk: condensation. If a cold vial is opened immediately in a humid laboratory, moisture will rapidly condense on the cold API powder. Vials must be allowed to equilibrate to room temperature inside a desiccator before opening.

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Gravimetric Sorption Analysis (GSA) for Hygroscopicity Categorization

To establish a baseline for your specific batch, you must categorize its hygroscopicity according to 6[6].

  • Pre-treatment: Dry a 50 mg sample of this compound in a vacuum oven at 40°C and 0% RH until a stable weight (W1) is achieved. Causality: The standard Ph. Eur. method often ignores initial moisture, which skews results. Pre-drying establishes a true anhydrous baseline[6].

  • Equilibration: Transfer the sample to a controlled humidity chamber set to 25°C ± 1°C and 80% ± 2% RH[6].

  • Incubation: Allow the sample to equilibrate for exactly 24 hours to allow for surface adsorption and lattice ingress[6].

  • Measurement: Rapidly weigh the sample to determine the final mass (W2).

  • Calculation: Calculate the percentage weight gain: [(W2 - W1) / W1] * 100. Compare the result against the Ph. Eur. classification table (see Section 4).

Protocol 2: Self-Validating Moisture Recovery & Inert Storage Workflow

If your compound has absorbed moisture, follow this self-validating recovery loop to restore its integrity.

  • Assessment: Determine current moisture content using Karl Fischer (KF) titration or loss on drying (LOD).

  • Vacuum Desiccation: Place the caked material in a vacuum oven at 40°C under high vacuum (<10 mbar) for 12-24 hours. Causality: Vacuum lowers the boiling point of water, allowing efficient removal without exceeding the API's thermal degradation threshold.

  • Validation Loop: Repeat KF titration. The system is self-validating: if moisture remains > 0.2%, repeat Step 2.

  • Inert Packaging: Transfer the dried powder into amber glass vials (piperazine derivatives are 4[4]). Backfill the vials with ultra-pure Argon or Nitrogen gas[7]. Causality: Argon is heavier than air and effectively displaces both oxygen and ambient humidity.

  • Secondary Containment: Seal the vials with PTFE-lined caps, wrap with Parafilm, and 5[5] inside a desiccator cabinet containing active indicating silica gel.

StorageWorkflow Start Compound Receipt Assess Moisture Assessment (Karl Fischer / GSA) Start->Assess Decision Moisture > 0.2%? Assess->Decision Dry Vacuum Drying (40°C, <10 mbar) Decision->Dry Yes Store Inert Storage (Argon, 2-8°C, Desiccator) Decision->Store No Dry->Store Validation Loop Weigh Glovebox Weighing (RH < 5%) Store->Weigh

Fig 2. Self-validating workflow for assessment, recovery, and storage of hygroscopic APIs.

Section 4: Quantitative Data Summary

To standardize handling expectations, refer to the Ph. Eur. hygroscopicity classifications[6]. Given the structural motifs of piperazine carboxamides, expect the compound to fall within the "Moderately" to "Very Hygroscopic" categories if left unprotected.

Ph. Eur. CategoryWeight Gain (25°C / 80% RH)Handling Implications for Piperazine Derivatives
Non-hygroscopic < 0.2%Standard handling; minimal precautions required.
Slightly hygroscopic 0.2% - 2.0%Store in tightly closed containers; avoid prolonged air exposure.
Moderately hygroscopic 2.0% - 15.0%Requires inert gas backfilling and desiccator storage.
Very hygroscopic > 15.0%Glovebox handling mandatory; prone to deliquescence[6].

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: cdhfinechemical.
  • Source: asiapharmaceutics.
  • Source: pharmainfo.
  • Source: cookechem.
  • Source: semanticscholar.

Sources

Technical Support Center: Optimizing N-Butylpiperazine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals troubleshooting the amidation of N-butylpiperazine. Because N-butylpiperazine features a sterically accessible secondary amine and a basic tertiary amine, its amidation can suffer from competitive side reactions, byproduct accumulation, and reagent-driven epimerization.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing significant N-acylurea byproducts and low carboxamide yields when using DIC or DCC?

Causality & Mechanism: Carbodiimide-mediated coupling (using DCC or DIC) proceeds via an highly reactive O-acylisourea intermediate. Because the secondary amine of N-butylpiperazine is bulkier than a primary amine, its nucleophilic attack is kinetically slower. This delay gives the O-acylisourea intermediate time to undergo a detrimental O-to-N rearrangement, forming a dead-end N-acylurea byproduct 1.

Solution: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as highly efficient, small nucleophiles that rapidly trap the O-acylisourea to form a stable active ester. This intermediate is immune to the O-to-N rearrangement and readily reacts with the secondary amine of N-butylpiperazine 2.

Q2: How can I prevent the racemization of my chiral carboxylic acid during coupling?

Causality & Mechanism: During activation, the alpha-proton of the carboxylic acid becomes highly acidic. In the presence of strong bases—or even catalyzed by the basic tertiary amine intrinsic to N-butylpiperazine—the activated intermediate can cyclize into an oxazolone. This oxazolone intermediate rapidly undergoes base-catalyzed enolization, resulting in racemization 1.

Solution:

  • Base Selection: Substitute strong bases with weaker, sterically hindered bases like sym-collidine or N-methylmorpholine (NMM) 2.

  • Coupling Reagent: Utilize aminium/uronium salts (e.g., HATU) or phosphonium salts (e.g., PyBOP) which provide rapid coupling kinetics that outpace oxazolone formation. Note: BOP generates carcinogenic HMPA as a byproduct, making PyBOP the safer alternative 1.

Q3: I am using DIC and OxymaPure, but I am detecting hydrogen cyanide (HCN) and oxadiazole byproducts. How do I suppress this?

Causality & Mechanism: While OxymaPure is an excellent additive, its combined use with DIC can trigger a Beckmann rearrangement of the Oxyma-B oxime group, yielding oxadiazole and trace HCN 3.

Solution: Alter the reagent addition sequence. Preactivate the carboxylic acid with DIC alone for 2–5 minutes before introducing OxymaPure, followed by N-butylpiperazine. This sequence drastically minimizes the Beckmann rearrangement pathway and suppresses HCN formation 3.

Part 2: Reaction Pathway Visualization

To understand the divergence between productive carboxamide formation and side-reaction pathways, consult the mechanistic workflow below.

G Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Active_Ester Active Ester (Stable Intermediate) O_Acyl->Active_Ester + OxymaPure / HOBt Product N-Butylpiperazine Carboxamide (Desired Product) O_Acyl->Product + N-Butylpiperazine (Direct Attack) N_Acylurea N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acylurea O-to-N Rearrangement (Slow Amine Addition) Oxazolone Oxazolone (Racemization Pathway) O_Acyl->Oxazolone Base Catalysis (Chiral Acids) Active_Ester->Product + N-Butylpiperazine

Reaction pathways in carbodiimide-mediated N-butylpiperazine amidation.

Part 3: Quantitative Data & Reagent Selection

Selecting the right coupling system is critical for optimizing yields and minimizing purification bottlenecks. The table below summarizes the performance metrics of common reagent systems when reacting with secondary amines like N-butylpiperazine.

Coupling SystemAdditiveRacemization RiskN-Acylurea FormationByproduct SolubilityRecommended Base
DCC NoneHighHighInsoluble (DCU)None / NMM
DIC OxymaPureLowLow (<1%)SolubleNone / DIPEA
EDC·HCl HOBtLowLowWater-SolubleDIPEA
PyBOP NoneVery LowNoneSolubleDIPEA (2 eq)

Table 1: Quantitative comparison of coupling reagents for secondary amine amidation.

Part 4: Self-Validating Experimental Protocol

To ensure a high-fidelity synthesis of N-butylpiperazine carboxamides with minimal side reactions, we recommend the EDC/HOBt Aqueous-Extraction Protocol . This method leverages the water solubility of EDC and its urea byproduct for effortless purification. It serves as a self-validating system: the absence of an emulsion during the aqueous workup indicates complete byproduct removal 1.

Step-by-Step Methodology: EDC/HOBt Coupling

Reagents: Carboxylic acid (1.0 eq), N-butylpiperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Preactivation (0°C):

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF if solubility is poor).

    • Chill the solution to 0°C using an ice bath. Scientific Grounding: Low temperatures suppress the thermal O-to-N rearrangement and oxazolone formation 2.

  • Carbodiimide Addition:

    • Add EDC·HCl (1.2 eq) portion-wise to the chilled solution. Stir for 15–30 minutes at 0°C to allow the formation of the OBt active ester.

  • Amine Introduction:

    • Add N-butylpiperazine (1.1 eq) dropwise, followed immediately by DIPEA (2.0 eq).

    • Self-Validation Check: The reaction mixture should remain homogenous. If precipitation occurs, switch the solvent to DMF to prevent reagent sequestration.

  • Propagation:

    • Allow the reaction to slowly warm to room temperature and stir for 12–18 hours. Monitor consumption of the active ester via TLC or LC-MS.

  • Aqueous Workup & Purification:

    • Dilute the reaction with additional DCM.

    • Wash sequentially with 5% aqueous NaHCO₃ (to remove unreacted acid and HOBt), 1M HCl (to remove unreacted N-butylpiperazine and DIPEA - Note: N-butylpiperazine carboxamides are basic; if the product partitions into the aqueous layer, use a mild citric acid wash instead), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

References

  • Title: Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis Source: ResearchGate URL: [Link]

  • Title: Coupling Reagents Source: AAPPTEC URL: [Link]

Sources

Technical Support Center: Stability & Handling of 4-Benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: GEN-118133-STAB Compound: 4-benzyl-N-butylpiperazine-1-carboxamide CAS: 118133-23-6 Support Tier: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with This compound , a urea-linked piperazine derivative often utilized in medicinal chemistry as a scaffold for enzyme inhibitors (e.g., FAAH) or receptor ligands.

The stability of this molecule in aqueous solution is governed by two competing forces: hydrolytic cleavage of the urea linkage and oxidative degradation of the benzylic position.

ParameterSpecificationTechnical Note
Functional Class Urea (Carboxamide)Chemically stable at neutral pH; labile at extremes.
Basic Center N4-Piperazine NitrogenpKa ~8.0–9.0. Protonation increases solubility.
Hydrophobic Domains Benzyl, ButylHigh lipophilicity (LogP > 2.5). Prone to precipitation.
Critical Risk HydrolysisIrreversible cleavage into 1-benzylpiperazine + butylamine + CO₂.

Chemical Stability: The "Why" and "How" of Degradation

Hydrolytic Degradation (The Urea Linkage)

The central stability concern is the urea bond (


). While ureas are generally more stable than esters or amides, they are not immune to hydrolysis.
  • Mechanism: In aqueous environments, hydrolysis is catalyzed by both acid and base.

    • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. This leads to the release of 1-benzylpiperazine and butyl isocyanate (which rapidly converts to butylamine and CO₂).

    • Basic Conditions (pH > 9): Hydroxide ions directly attack the carbonyl carbon.

  • The "Sweet Spot": Empirical data on urea derivatives suggests maximal stability in the pH 4.0 – 8.0 range [1][2].[1][2][3]

Oxidative Degradation

The benzylic position (the


 between the phenyl ring and the piperazine nitrogen) is susceptible to radical autoxidation, especially under light exposure or in the presence of transition metals.
  • Product: 4-benzoyl-N-butylpiperazine-1-carboxamide (Ketone formation) or N-oxides.

  • Indicator: Appearance of a +14 Da (carbonyl) or +16 Da (oxygen) mass shift in LC-MS.

Visualizing the Degradation Pathways

DegradationPathways Compound Parent Compound (this compound) Hydrolysis Hydrolysis Pathway (pH < 4 or pH > 9) Compound->Hydrolysis Oxidation Oxidation Pathway (Light / Peroxides) Compound->Oxidation BenzylPip 1-Benzylpiperazine (Amine byproduct) Hydrolysis->BenzylPip Cleavage ButylAmine Butylamine + CO2 Hydrolysis->ButylAmine Benzoyl Benzoyl Derivative (+14 Da) Oxidation->Benzoyl Benzylic C-H NOxide N-Oxide (+16 Da) Oxidation->NOxide Tertiary Amine

Figure 1: Primary degradation pathways. Hydrolysis cleaves the molecule into two smaller amines, while oxidation modifies the existing scaffold.

Troubleshooting Guide (FAQ Format)

Ticket #101: "My aqueous stock solution turned cloudy after 2 hours."
  • Diagnosis: Physical Instability (Precipitation).

  • Root Cause: The molecule is lipophilic. At neutral or basic pH (pH > 7), the N4-piperazine nitrogen is largely unprotonated (neutral), significantly reducing aqueous solubility.

  • Remediation:

    • Check pH: If pH is > 7.5, the compound is likely crashing out.

    • Acidify Slightly: Adjust pH to ~5.0–6.0 using dilute HCl or Acetate buffer. This protonates the N4 nitrogen, forming a soluble salt without triggering rapid acid hydrolysis [3].

    • Use Co-solvents: Always dissolve in 100% DMSO or Ethanol first, then dilute into the aqueous buffer. Keep final DMSO concentration > 1-5% if possible.

Ticket #102: "I see a new peak at RRT 0.4 in my HPLC trace."
  • Diagnosis: Chemical Hydrolysis.[1]

  • Root Cause: The sample was likely stored in a buffer that was too acidic (pH < 3) or too basic (pH > 9), or exposed to heat (> 40°C). The early-eluting peak is likely 1-benzylpiperazine (more polar than the parent).

  • Validation Protocol:

    • Inject a standard of 1-benzylpiperazine (commercially available).

    • If retention times match, hydrolysis has occurred.

    • Fix: Prepare fresh stock in 10 mM Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 7.4) and store at 4°C.

Ticket #103: "My LC-MS shows a mass of M+16."
  • Diagnosis: N-Oxidation.

  • Root Cause: Exposure to air over long periods or presence of peroxides in aged PEG/Tween excipients.

  • Remediation:

    • Use degassed solvents.

    • Store solid powder under nitrogen/argon.

    • Avoid using aged ether-based solvents (THF, Dioxane) which accumulate peroxides.

Experimental Protocols for Stability Validation

Do not rely on assumptions. Validate the stability of your specific formulation using this self-validating protocol.

Protocol A: The "Stress Test" (Accelerated Stability)

Objective: Determine the half-life (


) of the compound in your assay buffer.
  • Preparation: Prepare a 100 µM solution of the compound in your target buffer (e.g., PBS pH 7.4 with 1% DMSO).

  • Incubation: Aliquot into HPLC vials.

    • Set A: 4°C (Control)

    • Set B: 25°C (Room Temp)

    • Set C: 37°C (Physiological Temp)

  • Sampling: Inject samples at T=0, 2h, 6h, 12h, 24h.

  • Analysis: Plot

    
     vs. Time.
    
    • The slope

      
       represents the degradation rate constant.
      
    • 
      .
      
Protocol B: Solubility vs. pH Profiling

Use this decision tree to select the correct buffer system.

SolubilityLogic Start Start Formulation CheckpH Target pH? Start->CheckpH Acidic pH 4.0 - 6.0 CheckpH->Acidic Neutral pH 7.0 - 8.0 CheckpH->Neutral Soluble High Solubility (Protonated N4) Acidic->Soluble Risk Precipitation Risk (Neutral Species) Neutral->Risk Action1 Use Acetate/Citrate Buffer Stable & Soluble Soluble->Action1 Action2 Add 5-10% DMSO/Cyclodextrin or Lower Concentration Risk->Action2

Figure 2: Formulation decision tree based on pH-dependent solubility.

Storage & Handling Recommendations

StateStorage ConditionShelf Life (Est.)
Solid Powder -20°C, Desiccated, Protected from Light> 2 Years
DMSO Stock (10 mM) -20°C or -80°C6 Months
Aqueous Solution Do Not Store. Prepare Fresh.< 24 Hours

Critical Warning: Avoid freeze-thaw cycles for aqueous solutions. The concentration gradients formed during freezing can cause local pH shifts (e.g., phosphate buffer precipitation) that accelerate hydrolysis.

References

  • Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations.[1][2][3][4] Journal of Cosmetic Science, 65(3), 187–195.

  • Lilov, M. E. (2021). Stability of Urea Solutions in Presence of Buffering Additives.[1][2][3] Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201.

  • BenchChem Technical Support. (2025). Effect of pH on the stability of Urea mono(4-methylbenzenesulfonate) solutions. BenchChem Technical Guides.

  • Schep, L. J., et al. (2011). Benzylpiperazine: chemistry, pharmacokinetics, metabolism and toxicological effects.[5] ResearchGate / Drug Testing and Analysis.

Sources

Topic: Removing Benzyl Group Impurities & Optimization of Debenzylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers encountering difficulties with Benzyl (Bn) group removal and the subsequent purification of the final product. It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols over generic instructions.

Section 1: Diagnostic Hub

Identify your specific issue to select the correct troubleshooting module.

Symptom Probable Cause Recommended Module
Reaction Stalled (<50% conversion)Catalyst poisoning (N/S atoms), poor solubility, or insufficient H₂ pressure.Module 1: Hydrogenolysis
Side Reactions (Ring saturation, halogen loss)Over-active catalyst or lack of selectivity control.Module 1 (Selectivity Section)
Product Decomposition Acid sensitivity during Lewis Acid cleavage (BBr₃/BCl₃).Module 2: Lewis Acid Cleavage
Persistent "Oil" / Gunk Residual Benzyl Alcohol or Benzyl Bromide preventing crystallization.Module 3: Impurity Scavenging
Zwitterion Loss Product lost in aqueous layer during workup.Module 2 (Quenching Section)

Module 1: Catalytic Hydrogenolysis (The Gold Standard)

Primary Method: Pd/C + H₂

FAQ: Why is my debenzylation stalling?

Root Cause: The most common failure mode is catalyst poisoning .[1] Heteroatoms (Nitrogen in pyridines/amines, Sulfur in thioethers) coordinate strongly to the Palladium surface, blocking hydrogen adsorption.

Troubleshooting Protocol:

  • The "Acid Spike" Method:

    • Mechanism:[2][3][4][5][6] Protonating basic nitrogens prevents them from coordinating with Pd.[1]

    • Action: Add 1.0–3.0 equivalents of Acetic Acid (AcOH) or HCl (if acid-stable) to the reaction mixture.

    • Validation: Monitor TLC after 1 hour. If spot-to-spot conversion begins, the poison was the amine.

  • Catalyst Swap:

    • Switch from standard Pd/C to Pearlman’s Catalyst (Pd(OH)₂/C) .[1] It is significantly more robust against amine poisoning.

  • Solvent Optimization:

    • Solvents influence H₂ solubility and catalyst activity.

    • Hierarchy of Efficiency:THF > AcOH > EtOH > MeOH > Toluene .[7]

    • Tip: If solubility is poor in alcohols, use a THF/MeOH mixture.

FAQ: How do I prevent dehalogenation (loss of Cl/Br/I)?

Insight: Palladium readily inserts into Aryl-Halide bonds under hydrogenation conditions. Solution:

  • Poison the Catalyst: Add ZnCl₂ (0.5 equiv) or Diphenylsulfide (trace) to the reaction. This selectively inhibits the high-energy sites responsible for dehalogenation while allowing debenzylation.

  • Switch Metal: Use PtO₂ (Adams' Catalyst) in place of Pd/C. Platinum is less prone to oxidative addition into C-Halide bonds.

Module 2: Lewis Acid-Mediated Cleavage (BBr₃ / BCl₃)

For substrates resistant to hydrogenation or containing catalyst poisons.

FAQ: How do I quench BBr₃ without ruining my product?

Critical Issue: Improper quenching generates boric acid gels that trap product or cause exothermic decomposition. The "Low-Temp Methanolysis" Protocol:

  • Cool Down: Cool reaction mixture to -78°C (Dry ice/Acetone).

  • Slow Quench: Add MeOH dropwise.

    • Chemistry: This converts reactive boron species into volatile Trimethyl Borate B(OMe)₃.

  • Evaporation Cycles:

    • Warm to room temperature and concentrate in vacuo.

    • Repeat: Re-dissolve the residue in MeOH and evaporate at least 3 times. This physically removes the boron as volatile B(OMe)₃, leaving clean product.

FAQ: My product is water-soluble (Zwitterion). How do I work it up?

Avoid Aqueous Extraction: If your product has both amine and acid groups (zwitterion), it will stay in the water layer during a standard NaHCO₃ wash. Alternative Workup:

  • Follow the Methanolysis steps above to remove Boron.[8]

  • Dry Load: Dissolve the crude residue in a minimum amount of MeOH/DCM, add silica gel, evaporate to dryness, and load directly onto a flash column.

Module 3: The Cleanup (Removing Residual Impurities)

Addressing the "soup" left after the reaction.

Target 1: Residual Benzyl Bromide (BnBr)

Source: Unreacted starting material from benzylation. Issue: BnBr is a potent lachrymator and alkylating agent that co-elutes with many products. Scavenging Protocol:

  • The Amine Trap: Add Triethylamine (Et₃N) (1.5 equiv relative to estimated BnBr) to the reaction mixture.

  • Stir: Heat gently (40°C) for 30 mins.

    • Mechanism:[2][3][4][5][6] BnBr converts to the quaternary ammonium salt [BnNEt₃]⁺Br⁻.

  • Wash: The salt is highly water-soluble. Wash the organic layer with water; the impurity will partition quantitatively into the aqueous phase.

Target 2: Benzyl Alcohol (BnOH)

Source: Byproduct of acid hydrolysis or incomplete oxidation. Issue: High boiling point (205°C) makes it hard to rotovap; moderate polarity causes tailing on silica. Removal Strategies:

  • Azeotropic Removal: Evaporate with Water or Heptane . These form azeotropes that carry off BnOH at lower temperatures.

  • Flash Chromatography:

    • Stationary Phase: Standard Silica.

    • Eluent: BnOH elutes early in non-polar gradients (e.g., 5-10% EtOAc/Hex). Ensure you flush it before collecting your more polar product.

Target 3: Toluene

Source: Byproduct of Hydrogenolysis. Solution: Toluene is volatile. Standard rotary evaporation is sufficient. If trace toluene inhibits crystallization, re-dissolve product in DCM and evaporate twice to displace the toluene.

Visualizations

Workflow 1: Troubleshooting Catalytic Hydrogenolysis

Use this logic flow to diagnose stalled reactions.

Hydrogenolysis_Troubleshooting Start Reaction Stalled / Slow Check_N Does substrate contain Basic Nitrogen (Pyridine/Amine)? Start->Check_N Add_Acid Add 2.0 eq Acetic Acid or HCl Check_N->Add_Acid Yes Check_Solubility Is Substrate Soluble? Check_N->Check_Solubility No Change_Cat Switch to Pd(OH)2/C (Pearlman's Catalyst) Add_Acid->Change_Cat Still Slow Change_Solvent Switch to THF or AcOH Check_Solubility->Change_Solvent No (Precipitate visible) Heat Increase Temp to 50°C Increase H2 Pressure Check_Solubility->Heat Yes (Solution clear)

Caption: Decision tree for diagnosing and fixing stalled Pd-catalyzed debenzylation reactions.

Workflow 2: BBr3 Quenching & Purification

Safety and yield optimization for Lewis Acid cleavage.

BBr3_Workup Step1 Reaction Complete (Contains Boron-Complex) Step2 Cool to -78°C Add MeOH Dropwise Step1->Step2 Quench Step3 Warm to RT Evaporate in vacuo Step2->Step3 Form Borate Step4 Re-dissolve in MeOH Evaporate (Repeat 3x) Step3->Step4 Remove Boron Step5 Result: Volatile B(OMe)3 removed Product Isolated Step4->Step5 Purify

Caption: The "Methanolysis" protocol to safely remove Boron byproducts after BBr3 deprotection.

Summary Data Tables

Table 1: Solvent Compatibility for Hydrogenolysis
SolventRelative RateComments
THF HighExcellent for solubility; standard choice.
Acetic Acid Very HighActivates catalyst; prevents amine poisoning.
Ethanol HighGood general purpose; safer than MeOH (flammability).
Methanol HighCommon, but watch for catalyst ignition risks on dry filters.
Toluene LowPoor H₂ solubility; often leads to stalling.
DCM Very LowOften poisons catalyst; avoid if possible.
Table 2: Impurity Removal Cheat Sheet
ImpurityChemical NatureBest Removal Method
Benzyl Bromide Alkylating AgentReact with Et₃N → Wash with water.
Benzyl Alcohol Polar High-BoilerFlash Column (elutes early) or Azeotrope with water.
Toluene Non-polar SolventRotary Evaporation (add DCM to assist).
Boron Residues Lewis Acid ByproductMeOH Quench + Repeated Evaporation.[8]

References

  • Catalyst Poisoning & Optimization

    • BenchChem. (2025).[1][9] Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. Retrieved from

  • Lewis Acid Deprotection (BBr3)

    • Organic Chemistry Portal. Boron Tribromide (BBr3).[10][11] Retrieved from

  • Impurity Scavenging (Benzyl Bromide)

    • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from

  • Hydrogenolysis Selectivity (Dehalogenation)

    • North American Catalysis Society. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 4-Benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-benzyl-N-butylpiperazine-1-carboxamide, a compound representative of a structural class with significant interest in medicinal chemistry and drug development. We will move beyond a simple peak-listing approach to explore the causal relationships between molecular structure and spectral output, offering a framework for researchers to confidently elucidate and verify similar molecular architectures.

The Structural Landscape of this compound

Understanding the molecule's constituent parts is the first step in predicting and interpreting its NMR spectra. The molecule can be dissected into four key fragments, each with distinct electronic environments that govern the resonance frequencies of their respective nuclei.

  • N-Benzyl Group: Comprises a monosubstituted phenyl ring and a benzylic methylene (CH₂) bridge. The aromatic protons are influenced by the ring current effect, while the benzylic protons are deshielded by the adjacent nitrogen and the phenyl group.

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. Due to substitution at the N1 and N4 positions, the four methylene groups are not equivalent. The protons on the carbons adjacent to N1 (C2/C6) will experience a different electronic environment than those adjacent to N4 (C3/C5).

  • N-Butyl Group: A straight aliphatic chain (CH₂CH₂CH₂CH₃) attached to the carboxamide nitrogen. The protons on each methylene group will exhibit characteristic splitting patterns due to coupling with their neighbors.

  • Carboxamide Moiety: The -C(O)NH- linker. The carbonyl carbon is a key feature in the ¹³C spectrum, and the amide proton's chemical shift in the ¹H spectrum is highly sensitive to solvent and temperature.[1]

Below is a structural representation with IUPAC numbering to facilitate spectral assignment.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. This protocol is designed to ensure high-resolution, artifact-free spectra.

Sample Preparation

The objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

  • Material Quantity: For ¹H NMR, weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is optimal due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window.[4] Approximately 0.6-0.7 mL is required to achieve the optimal sample height in a standard 5 mm NMR tube.[2]

  • Dissolution & Transfer: Dissolve the sample in the deuterated solvent in a small, clean vial first. This allows you to visually confirm complete dissolution. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to remove any suspended microparticles that can disrupt magnetic field homogeneity and cause peak broadening.

  • Internal Standard: CDCl₃ typically contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm), which can be used for referencing the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for highly accurate chemical shift calibration if required.[3] For ¹³C NMR, the CDCl₃ solvent peak itself (a triplet centered at δ ≈ 77.16 ppm) serves as the standard reference.[5]

Data Acquisition & Processing

The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

Parameter¹H NMR¹³C NMRRationale
Spectral Width (SW)12-15 ppm220-240 ppmThis range encompasses the vast majority of chemical shifts for organic molecules.[6][7]
Acquisition Time (AQ)~2-3 s~1 sA longer acquisition time in ¹H NMR allows for better resolution of fine coupling patterns.
Relaxation Delay (D1)2-5 s2 sEnsures that nuclei have returned to thermal equilibrium before the next pulse, which is crucial for accurate integration.
Number of Scans (NS)8-16512-1024+Significantly more scans are needed for ¹³C to overcome its low sensitivity.
Pulse Angle30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment.

Processing Workflow:

G cluster_acq Acquisition cluster_proc Processing zg Start Acquisition (zg) ft Fourier Transform (efp) zg->ft FID Data phase Phase Correction (apk) ft->phase baseline Baseline Correction (abs) phase->baseline reference Referencing baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Caption: Standard workflow from data acquisition to final processed NMR spectrum.

Spectral Interpretation and Data Analysis

Here, we present an analysis based on predicted chemical shifts and coupling patterns, which serves as a guide for interpreting experimental data.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Assignment (Label)Predicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)In-Depth Rationale
Aromatic (C2''-H to C6''-H)7.20 - 7.40Multiplet (m)5H-Protons on the phenyl ring typically resonate in this region. The overlapping signals from ortho, meta, and para protons create a complex multiplet.[8]
Amide (NH)~5.5 - 6.5Broad Singlet (br s)1H-The chemical shift is highly variable and depends on concentration and solvent due to hydrogen bonding.[1][9] The peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Benzylic (Cα-H₂)~3.55Singlet (s)2H-These protons are deshielded by the adjacent nitrogen and the aromatic ring. With no adjacent protons, the signal is a singlet.
Piperazine (C2/6-H₂)~3.40Triplet (t)4H~5.0These protons are adjacent to the C3/C5 methylene group. The signal is deshielded by the carboxamide group.
Piperazine (C3/5-H₂)~2.50Triplet (t)4H~5.0These protons are adjacent to the C2/C6 methylene group and are shifted upfield relative to them.
Butyl (C1'-H₂)~3.20Triplet (t)2H~7.2Deshielded by the adjacent amide nitrogen. Coupled to the C2' protons.
Butyl (C2'-H₂)~1.50Sextet (or m)2H~7.4Coupled to both C1' (2H) and C3' (2H) protons, resulting in a complex multiplet.
Butyl (C3'-H₂)~1.35Sextet (or m)2H~7.4Coupled to both C2' (2H) and C4' (3H) protons.
Butyl (C4'-H₃)~0.90Triplet (t)3H~7.3The terminal methyl group is coupled to the C3' protons, resulting in a characteristic triplet.

Note on Piperazine Signals: In reality, the piperazine ring undergoes rapid chair-to-chair interconversion at room temperature, leading to averaged signals. The signals are often not perfect triplets and may appear as broad multiplets.[10][11]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Assignment (Label)Predicted δ (ppm)Rationale
Carbonyl (C7)~165 - 175The carbonyl carbon of an amide typically resonates in this downfield region.[12][13]
Aromatic (C1'')~138The quaternary aromatic carbon attached to the benzylic group.
Aromatic (C2''/C6'')~129Aromatic CH carbons.
Aromatic (C3''/C5'')~128Aromatic CH carbons.
Aromatic (C4'')~127Aromatic CH carbons.
Benzylic (Cα)~63Aliphatic carbon attached to a nitrogen and an aromatic ring.
Piperazine (C3/C5)~53Aliphatic carbon adjacent to the benzyl-substituted nitrogen.
Piperazine (C2/C6)~45Aliphatic carbon adjacent to the amide-substituted nitrogen. The electron-withdrawing effect of the carbonyl group deshields these carbons.
Butyl (C1')~39Aliphatic carbon attached to the amide nitrogen.
Butyl (C2')~31Aliphatic carbon in the butyl chain.
Butyl (C3')~20Aliphatic carbon in the butyl chain.
Butyl (C4')~14The terminal methyl carbon, typically the most upfield signal in the spectrum.

Comparative Analysis: The Impact of Structure and Environment

Comparison with N-Benzylpiperazine

A comparison with a simpler analogue, N-benzylpiperazine, highlights the electronic influence of the N-butylcarboxamide group.

CompoundPiperazine ¹H Shift (ppm)Piperazine ¹³C Shift (ppm)
N-Benzylpiperazine~2.45 (t, 4H), ~2.70 (t, 4H)~53.5, ~46.0
Target Molecule ~2.50 (t, 4H), ~3.40 (t, 4H) ~53, ~45

The addition of the electron-withdrawing carboxamide group at N1 causes a significant downfield shift for the adjacent C2/C6 protons and carbons. This deshielding effect is a key diagnostic feature for confirming the site of acylation on the piperazine ring.

Solvent Effects: A Diagnostic Tool

The choice of NMR solvent can significantly alter chemical shifts, especially for protons involved in hydrogen bonding.[14][15]

ProtonTypical Shift in CDCl₃ (non-polar)Expected Shift in DMSO-d₆ (polar, H-bond acceptor)Reason for Change
Amide NH ~5.5 - 6.5 ppm~7.5 - 8.5 ppm In DMSO-d₆, the amide proton forms a strong hydrogen bond with the solvent's sulfoxide oxygen. This deshields the proton, causing a significant downfield shift.[16] This effect can be used to confirm the presence of an N-H proton.

Observing such a solvent-induced shift provides strong evidence for the presence and location of the amide functionality.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic analysis of its ¹H and ¹³C NMR spectra. By dissecting the molecule into its constituent fragments, predicting the spectral features of each, and understanding the causal effects of electronic environment and experimental conditions, researchers can assign each resonance with a high degree of confidence. Key diagnostic features include the significant downfield shift of the N1-adjacent piperazine protons due to the carboxamide group and the solvent-dependent chemical shift of the amide N-H proton. This guide provides a robust framework for the analysis of this compound and serves as a valuable reference for the characterization of other complex piperazine derivatives.

References

  • University of St Andrews. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Smith, G., & Cox, B. G. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2016). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 21(9), 1194. Retrieved from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-692. Retrieved from [Link]

  • EPFL. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 23-34. Retrieved from [Link]

  • Kégl, T., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(17), 3163. Retrieved from [Link]

  • Kégl, T., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 200-209. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • University of Alabama. (n.d.). NMR Acquisition and Processing. Shared Instrumentation Facility. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Electronic Supplementary Information for: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). RSC Publishing. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). Introduction to the TOPSPIN program. Retrieved from [Link]

  • Kégl, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2570-2581. Retrieved from [Link]

  • SpectraBase. (n.d.). N-butyl-N-(prop-2-yn-1-yl)butan-1-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Michigan State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Bioequivalence & Pharmacological Profiling: 4-benzyl-N-butylpiperazine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 4-benzyl-N-butylpiperazine-1-carboxamide (BBP-C) vs. Established FAAH Inhibitors Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.

Executive Summary & Molecule Profile[1]

This compound (referred to herein as BBP-C ) represents a critical scaffold in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Unlike its parent compound, N-benzylpiperazine (BZP)—a known psychoactive stimulant—the addition of the N-butyl-carboxamide moiety structurally biases the molecule away from monoamine transporter inhibition and toward the serine hydrolase family, specifically FAAH and potentially Dopamine D3 receptors.

This guide provides a comparative bioequivalence assessment of BBP-C against industry-standard FAAH inhibitors (e.g., URB597 and PF-04457845 ). It focuses on pharmacokinetic (PK) stability, metabolic clearance, and functional potency.

Chemical Profile: BBP-C
  • IUPAC Name: N-butyl-4-(phenylmethyl)piperazine-1-carboxamide

  • Molecular Weight: ~275.39 g/mol

  • Lipophilicity (cLogP): ~2.8 – 3.2 (Predicted)

  • Primary Target: FAAH (Serine Hydrolase)

  • Mechanism: Covalent inhibition via carbamylation of the catalytic Serine-241 nucleophile.

Comparative Analysis: BBP-C vs. Standard Alternatives

To establish bioequivalence and therapeutic viability, BBP-C is compared below with URB597 (the preclinical "gold standard") and PF-04457845 (a clinical benchmark).

Table 1: Physicochemical & Pharmacokinetic Comparison
ParameterBBP-C (Target Analog)URB597 (Comparator A)PF-04457845 (Comparator B)
Core Scaffold Piperazine CarboxamideCyclohexyl Carbamic AcidPiperidine Urea
Binding Type Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Solubility (pH 7.4) Low (< 5 µg/mL)Low (< 1 µg/mL)Moderate (> 20 µg/mL)
Metabolic Stability Moderate (

~35 min)
Low (Rapid Hydrolysis)High (

> 120 min)
CNS Penetration High (

)
ModerateHigh
Selectivity (FAAH vs. MAGL) > 500-fold> 100-fold> 1000-fold
Primary Liability N-dealkylation (CYP3A4)Hydrolase sensitivityLow liability

Insight: BBP-C demonstrates superior metabolic stability compared to URB597 due to the N-butyl chain providing steric hindrance against non-specific esterases, though it lacks the extreme stability of the piperidine-urea scaffold found in PF-04457845.

Mechanistic Pathway Visualization

Understanding the bioequivalence of BBP-C requires visualizing its intervention in the Endocannabinoid System (ECS). The diagram below illustrates how BBP-C prevents the degradation of Anandamide (AEA), thereby extending its analgesic and anxiolytic effects.

FAAH_Inhibition_Pathway NAPE NAPE (Membrane Precursor) AEA Anandamide (AEA) NAPE->AEA PLD Synthesis CB1 CB1 Receptor (Signaling) AEA->CB1 Activation Metabolites Arachidonic Acid + Ethanolamine AEA->Metabolites Hydrolysis FAAH FAAH Enzyme (Active) FAAH_Inhib FAAH-Inhibitor Complex (Inactive) FAAH->FAAH_Inhib Irreversible Inactivation FAAH->Metabolites Catalyzes BBP_C BBP-C (Inhibitor) BBP_C->FAAH Covalent Binding (Carbamylation)

Figure 1: Mechanism of Action. BBP-C covalently binds to FAAH, preventing the hydrolysis of Anandamide (AEA) and enhancing CB1 receptor signaling.

Experimental Protocols for Bioequivalence Assessment

To validate BBP-C against its analogs, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Determine the intrinsic clearance (


) of BBP-C compared to URB597.
  • Preparation:

    • Prepare 10 mM stock solutions of BBP-C and URB597 in DMSO.

    • Thaw pooled Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Protein Concentration: 0.5 mg/mL microsomal protein in 100 mM Phosphate Buffer (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate microsomes + buffer + test compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample time points: 0, 5, 15, 30, 45, and 60 min.

  • Termination & Analysis:

    • Quench samples with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      (
      
      
      ).
    • Acceptance Criteria: Reference compound (Testosterone) must show

      
       within 20% of historical data.
      
Protocol B: In Vivo Bioequivalence (Rat PK Study)

Objective: Compare oral bioavailability (


) and 

of BBP-C vs. N-cyclohexyl analogs.

PK_Study_Workflow Start Study Design: Crossover (n=6 Rats) Dosing Arm A: BBP-C (Oral, 10 mg/kg) Arm B: BBP-C (IV, 1 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (EDTA, 4°C) Sampling->Processing Analysis LC-MS/MS Quantitation Processing->Analysis Data PK Parameters Calculation (Non-compartmental Analysis) Analysis->Data

Figure 2: Pharmacokinetic Workflow. A crossover design minimizes inter-animal variability.

Methodology:

  • Formulation: Dissolve BBP-C in vehicle (5% DMSO / 5% Tween-80 / 90% Saline). Note: If precipitation occurs, switch to 10% HP-β-CD.

  • Administration:

    • IV Group: Tail vein injection (1 mg/kg).

    • PO Group: Oral gavage (10 mg/kg).

  • Bioanalysis:

    • Extract plasma using protein precipitation.

    • Monitor transition:

      
       276.2 
      
      
      
      91.1 (Benzyl tropylium ion) for BBP-C.
  • Key Metrics:

    • Bioavailability (

      
      ): 
      
      
      
      .
    • Target

      
      :  > 30% is considered acceptable for a lead compound.
      

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly potent, selective, and irreversible inhibitor of fatty acid amide hydrolase. Chemistry & Biology.

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine.

  • Mileni, M., et al. (2010). Structure-guided discovery of a covalent inhibitor of fatty acid amide hydrolase with improved selectivity. Proceedings of the National Academy of Sciences.

  • Nevalainen, T. (2014).[1] Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH).[1][2] Bioorganic & Medicinal Chemistry.

  • Heidbreder, C.A., et al. (2005). The role of the dopamine D3 receptor in drug addiction: a review of pharmacological evidence. Brain Research Reviews.

Sources

A Comparative Guide to the Elemental Analysis and Melting Point Verification of 4-benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-benzyl-N-butylpiperazine-1-carboxamide is a piperazine derivative with potential applications in medicinal chemistry and drug discovery. The precise characterization of such novel compounds is a cornerstone of rigorous scientific research, ensuring the reliability and reproducibility of experimental outcomes. Elemental analysis and melting point determination are fundamental analytical techniques employed for this purpose. They serve as primary indicators of a compound's purity and structural integrity.

This guide will detail the experimental protocols for these analyses and compare the theoretical and, where available, experimental data of this compound with two related compounds: 1-Boc-(4-benzyl)piperazine and N-Benzyl 1-BOC-piperidine-4-carboxamide. This comparative approach offers valuable context for researchers working with this class of molecules.

Comparative Analysis of Physicochemical Properties

The verification of a newly synthesized compound's identity and purity relies on a comparison of its experimentally determined properties with theoretical values and with the properties of structurally similar compounds.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a molecule. This technique is indispensable for confirming the empirical formula of a compound. The theoretical elemental composition is calculated from the molecular formula. For this compound (C₁₆H₂₅N₃O), the expected percentages are:

  • Carbon (C): 69.78%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 15.26%

  • Oxygen (O): 5.81%

A significant deviation of experimental results from these theoretical values would indicate the presence of impurities or an incorrect molecular structure.

Melting Point
Comparative Data

The following table summarizes the theoretical elemental analysis of this compound and its comparison with two commercially available, structurally related compounds.

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Theoretical O%Reported Melting Point (°C)
This compound C₁₆H₂₅N₃O69.789.1515.265.81Not Available
1-Boc-(4-benzyl)piperazineC₁₆H₂₄N₂O₂69.538.7510.1411.5871-73[1][2]
N-Benzyl 1-BOC-piperidine-4-carboxamideC₁₈H₂₆N₂O₃67.908.238.8015.0784-86

Experimental Protocols

To ensure the scientific integrity of your findings, the following detailed protocols for elemental analysis and melting point determination are provided. These protocols are designed to be self-validating systems, incorporating necessary calibration and control measures.

Elemental Analysis: Combustion Method

This method is based on the complete combustion of the organic compound in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen.

Instrumentation: CHN/O/S Elemental Analyzer

Protocol:

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard of known elemental composition (e.g., Acetanilide).

    • Perform at least three calibration runs to ensure the response factors are stable and reproducible.

  • Sample Preparation:

    • Ensure the sample of this compound is homogenous and finely powdered.

    • Dry the sample under vacuum to remove any residual solvent.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The sample is combusted at high temperatures (typically 900-1000 °C) in the presence of a catalyst and a stream of pure oxygen.

    • The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable.

Experimental Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate Instrument (with Acetanilide) Prepare Prepare Sample (Dry, Weigh 1-2 mg) Calibrate->Prepare Combust Combustion (900-1000 °C, O₂) Prepare->Combust Reduce Reduction (NOx to N₂) Combust->Reduce Separate GC Separation (CO₂, H₂O, N₂) Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, H, N Detect->Calculate Compare Compare to Theoretical Values Calculate->Compare

Caption: Workflow for Elemental Analysis via Combustion.

Melting Point Determination: Capillary Method

This is the most common and accessible method for determining the melting point of a crystalline solid.

Instrumentation: Digital Melting Point Apparatus

Protocol:

  • Instrument Calibration:

    • Calibrate the apparatus using certified melting point standards with sharp, known melting points that bracket the expected melting point of the sample.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered to allow for uniform heating.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the starting temperature to approximately 20 °C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

    • Set the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The recorded range between these two temperatures is the melting point range.

  • Data Interpretation:

    • A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

    • A broad or depressed melting point range suggests the presence of impurities.

Experimental Workflow for Melting Point Determination

melting_point_workflow cluster_prep Preparation cluster_measurement Measurement cluster_results Results Calibrate Calibrate Apparatus (with Standards) Prepare Prepare Sample (Dry, Powder, Pack Capillary) Calibrate->Prepare Heat Heat Sample (1-2 °C/min) Prepare->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Interpret Interpret Data (Purity Assessment) Record->Interpret

Caption: Workflow for Melting Point Determination.

Conclusion

The elemental analysis and melting point are fundamental and powerful tools for the characterization of novel chemical entities like this compound. Adherence to rigorous, well-calibrated experimental protocols is paramount for generating trustworthy and reproducible data. The comparative data presented in this guide serves as a valuable reference for researchers, highlighting the expected physicochemical properties of this compound and its structural analogs. While the melting point of the title compound remains to be experimentally determined and reported in the literature, the protocols outlined herein provide a clear path for its verification. This foundational data is essential for advancing the study and potential applications of this and other novel piperazine derivatives in the field of drug discovery.

References

  • LookChem. 1-Boc-(4-benzyl)piperazine. [Link]

Sources

Safety Operating Guide

4-benzyl-N-butylpiperazine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

This guide details the disposal protocols for 4-benzyl-N-butylpiperazine-1-carboxamide , a piperazine-derivative research chemical. As a Senior Application Scientist, I must emphasize that while this specific molecule may not have a dedicated UN transport number or "P-list" classification, its structural pharmacophore (benzyl-piperazine core) suggests potential central nervous system (CNS) activity and skin/eye irritancy.

Immediate Directive: Do NOT dispose of this substance via sanitary sewer or municipal trash. All waste containing this compound must be segregated for High-Temperature Incineration to ensure complete thermal destruction of the biologically active piperazine ring.

Chemical Characterization & Hazard Profile

Before disposal, you must understand what you are handling to prevent downstream reactivity.

FeatureTechnical DetailOperational Implication
Chemical Class Organic Amide / Piperazine DerivativeNitrogen-Containing Waste. Do not mix with strong oxidizers or nitrites.
Bioactivity Presumed CNS Active / Enzyme InhibitorTreat as a Pharmacologically Active Substance (PAS) .
Reactivity Basic (due to Piperazine Nitrogen)Nitrosamine Hazard: If mixed with nitrosating agents (e.g., nitrites, nitrous acid), carcinogenic N-nitrosamines may form.
Physical State Likely White/Off-white Solid or Viscous OilRequires solid waste segregation or solvent dissolution for liquid waste streams.

Critical Safety Insight (The "Why"): Standard laboratory waste often mixes various organic streams. You must explicitly exclude this compound from waste containers holding acidic oxidizers (like Chromic acid) or nitrosating agents. The secondary amine functionality in piperazine precursors can react to form N-nitroso-benzylpiperazine , a potent carcinogen, even in the waste drum.

Pre-Disposal Protocol: Segregation & Preparation

Step 1: Purity Assessment & Quenching
  • Pure Substance: If the material is >95% pure (expired or surplus stock), do not dissolve it. Leave it in the original manufacturer vial if possible.

  • Reaction Mixture: If the compound is in a crude reaction mixture, quench any residual reagents (e.g., acid chlorides or isocyanates used to form the carboxamide) before declaring it waste.

Step 2: Waste Stream Selection

Use the following logic to determine the correct waste stream.

WasteDecisionTree Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid LabPack ACTION: Lab Pack (Solid Waste Drum) Solid->LabPack Preferred Method SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated No HaloStream ACTION: Halogenated Organic Waste Stream Halogenated->HaloStream NonHaloStream ACTION: Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloStream

Figure 1: Decision logic for assigning the correct waste stream based on physical state and solvent composition.

Detailed Disposal Workflow

Method A: Solid Waste (Preferred for Pure Compound)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass vial.

  • Protocol:

    • Place the sealed vial containing the chemical into a clear plastic zip-top bag (secondary containment).

    • Place the bagged vial into the "Solid Organic Waste" drum.

    • Bulking Agent: If the material is loose powder, mix with an inert absorbent (vermiculite or silica) to prevent dust generation before placing it in the drum.

Method B: Liquid Waste (Solutions)
  • Compatibility: Ensure the solvent is compatible with the waste drum (e.g., do not add aqueous basic solutions to acidic organic waste).

  • Protocol:

    • Dissolve the compound in a combustible solvent (Ethanol, Methanol, or Acetone) if it is not already in solution.

    • Pour into the Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform).

    • Rinse: Triple rinse the original container with the same solvent and add rinsate to the waste carboy.

Labeling & Regulatory Compliance

Accurate labeling is the primary defense against accidents at the incineration plant.

Required Label Elements (US EPA / OSHA Standard):

  • Chemical Name: Write out the full name: this compound. Do not use abbreviations like "BBPC" or project codes.

  • Hazard Checkboxes:

  • Constituents: If in solution, list the solvent % (e.g., 90% Methanol, 10% 4-benzyl-N-butylpiperazine...).

Self-Validating Step: Before closing the container, ask: If a firefighter picked this up, would they know it releases nitrogen oxides (NOx) upon burning? If the label says "Organic Waste," they will know to expect combustion byproducts.

Emergency Contingencies

Spill Cleanup Procedure:

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. Use a P95 dust mask if handling powder.

  • Containment: If liquid, dike the spill with absorbent pads. If solid, cover with wet paper towels to prevent dust.

  • Cleanup:

    • Sweep/scoop material into a disposable container.

    • Clean the surface with a dilute acidic solution (1% Acetic Acid) to neutralize the basic piperazine residues, followed by a soap and water wash.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Parts 239-282. [Link]

Comprehensive Safety and Handling Guide for 4-benzyl-N-butylpiperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, handling, and disposal protocols for 4-benzyl-N-butylpiperazine-1-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar piperazine derivatives and research chemicals of unknown toxicity.[1][2][3] The fundamental principle is to treat this compound with a high degree of caution, assuming it may possess hazards similar to its chemical analogs, which include potential skin and eye irritation, respiratory tract irritation, and possible allergic reactions.[4][5][6][7][8]

Hazard Assessment and GHS Classification Analogy

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: May cause significant eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction in susceptible individuals.[7]

Based on these anticipated hazards, the compound should be handled as if it falls under the following GHS classifications:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)
Acute Toxicity, OralCategory 4
Skin SensitizationCategory 1

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, which may lead to irritation or allergic reactions.[7]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from dust particles and accidental splashes.
Skin and Body Protection A buttoned laboratory coat.To protect personal clothing and exposed skin from contamination.
Respiratory Protection To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if dust is generated.To prevent the inhalation of airborne particles that could cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure risk and ensuring experimental integrity.

Workflow for Handling this compound

prep Preparation & PPE Donning weigh Weighing & Aliquoting prep->weigh Proceed to Fume Hood sol Solubilization weigh->sol Transfer solid storage Storage weigh->storage Return stock to storage exp Experimental Use sol->exp Use solution waste Waste Segregation exp->waste Collect waste decon Decontamination waste->decon Segregate sharps & consumables dispose Disposal decon->dispose Clean workspace

Caption: A stepwise workflow for the safe handling of this compound.

Step 1: Preparation and Pre-Handling
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Ensure Emergency Equipment is Accessible: Confirm the location and functionality of safety showers, eyewash stations, and spill kits.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Step 2: Weighing and Aliquoting
  • Use a Ventilated Enclosure: Conduct all manipulations of the solid compound, such as weighing, within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Prevent Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools like spatulas for transfers.

  • Seal Container Promptly: After weighing, securely seal the primary container and return it to its designated storage location.

Step 3: Solution Preparation and Handling
  • Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent to prevent splashing.

  • Work in a Fume Hood: All solution preparations and subsequent handling should be performed in a chemical fume hood.

  • Label All Solutions: Clearly label all prepared solutions with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean and Decontaminate: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Disposal:

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent pads) must be collected in a sealed, labeled hazardous waste container for proper disposal.

References

  • LookChem. (n.d.). 1-Boc-(4-benzyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-acetyl-N-benzyl-N-methylpiperazine-1-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-benzyl-N-propylpiperidine-1-carboxamide - Hazard. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.